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  • Product: N-butylcyclohexanamine hydrochloride
  • CAS: 61278-99-7

Core Science & Biosynthesis

Foundational

N-Butylcyclohexanamine Hydrochloride: Structural Dynamics, Catalytic Synthesis, and Pharmaceutical Applications

Executive Summary N-Butylcyclohexanamine hydrochloride (CAS 61278-99-7) is a protonated secondary amine characterized by a sterically bulky hydrophobic cyclohexane ring coupled with a flexible n-butyl chain. While its fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butylcyclohexanamine hydrochloride (CAS 61278-99-7) is a protonated secondary amine characterized by a sterically bulky hydrophobic cyclohexane ring coupled with a flexible n-butyl chain. While its free base form (CAS 10108-56-2) is heavily utilized as a lipophilic intermediate, the hydrochloride salt provides the enhanced aqueous solubility and oxidative stability required for rigorous pharmaceutical applications. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, analytical characterization, and emerging roles in active pharmaceutical ingredient (API) synthesis and targeted nanomedicine.

Structural Elucidation and Physicochemical Profiling

The molecular architecture of N-butylcyclohexanamine hydrochloride dictates its behavior in both synthetic environments and biological systems. The protonated secondary amine core acts as a potent hydrogen bond donor, while the aliphatic substituents govern its lipophilicity and steric shielding. This amphiphilic balance is critical for its integration into lipid bilayers and its utility as a non-nucleophilic organic base in complex organic synthesis.

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name N-Butylcyclohexanamine hydrochloride
CAS Registry Number 61278-99-7
Molecular Formula C₁₀H₂₂ClN (C₁₀H₂₁N·HCl)
Molecular Weight 191.74 g/mol
LogP (Predicted) 2.93
Topological Polar Surface Area (TPSA) 12.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 1
Rotatable Bonds 4
SMILES CCCCNC1CCCCC1.[H]Cl

Data supported by structural databases and chemical inventories (1).

Pharmacokinetic Relevance and Nanomedicine Applications

The pharmacological utility of N-butylcyclohexanamine derivatives extends beyond simple building blocks. Recent advancements have leveraged its unique structural properties for targeted drug delivery and pharmacokinetic modeling.

  • Hepatic Metabolism: In vitro pharmacokinetic assays utilizing human liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolic clearance of N-butylcyclohexanamine. Mapping this pathway is critical for predicting drug-drug interactions (DDIs) when this moiety is incorporated into larger therapeutic scaffolds (2).

  • Stimuli-Responsive Nanoparticles: The secondary amine exhibits a highly specific pH-dependent protonation profile. In recent chemical biology research, N-butylcyclohexanamine has been utilized as a functional stimuli-responsive linker in nanoparticle formulations. Within the acidic tumor microenvironment (pH 6.5–6.8), the amine undergoes rapid protonation, inducing a conformational shift that triggers the localized release of therapeutic payloads (2).

Catalytic Synthesis and Self-Validating Experimental Workflow

The industrial and laboratory-scale synthesis of N-butylcyclohexanamine relies on the catalytic reductive amination of cyclohexanone with n-butylamine. This process requires precise control over equilibrium dynamics and hydrogenation conditions to prevent over-alkylation or alcohol formation (3).

Protocol: Reductive Amination via Pd/C Catalysis

Step 1: Reagent Preparation & Dehydration Dissolve 10 mmol of cyclohexanone and 12 mmol of n-butylamine in 50 mL of anhydrous methanol under an inert argon atmosphere. Add 2.0 g of activated 4Å molecular sieves. Causality: The nucleophilic attack of the primary amine on the carbonyl carbon forms a hemiaminal intermediate, which dehydrates to form the Schiff base (imine). Molecular sieves sequester the generated water, driving the thermodynamic equilibrium toward complete imine formation and preventing hydrolysis back to the starting materials.

Step 2: Self-Validation Checkpoint (Imine Formation) Stir at room temperature for 2 hours. Withdraw a 50 µL aliquot, dilute in methanol, and analyze via GC-MS. Causality: Proceeding to hydrogenation before complete imine formation results in the reduction of unreacted cyclohexanone to cyclohexanol, a byproduct that is notoriously difficult to separate from the target amine. The disappearance of the cyclohexanone peak (m/z 98) and emergence of the imine peak validates system readiness.

Step 3: Catalytic Hydrogenation Introduce 5 mol% of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a pressure of 3 atm. Stir vigorously at 40°C for 12 hours. Causality: The Pd/C catalyst adsorbs both the hydrogen gas and the imine double bond, facilitating a stereoselective syn-addition of hydrogen across the C=N bond. Elevated pressure (3 atm) ensures a sufficient concentration of dissolved H₂ in the methanolic solvent, maximizing the reaction rate.

Step 4: Salification and Purification Filter the mixture through a Celite pad to remove the Pd/C catalyst and concentrate under reduced pressure. Dissolve the crude free base in anhydrous diethyl ether and bubble anhydrous HCl gas through the solution until precipitation ceases. Causality: The free base is highly lipophilic and susceptible to atmospheric oxidation. Conversion to the hydrochloride salt via anhydrous HCl drastically alters its solubility profile, causing it to crash out of the non-polar ether solvent as a highly pure, stable crystalline solid.

G Cyclohexanone Cyclohexanone (Precursor) Imine Schiff Base Intermediate (N-Butylcyclohexanimine) Cyclohexanone->Imine Condensation (-H2O) Butylamine n-Butylamine (Nucleophile) Butylamine->Imine Nucleophilic Attack FreeBase N-Butylcyclohexanamine (Free Base) Imine->FreeBase Catalytic Hydrogenation (Pd/C or IREDs) HClSalt N-Butylcyclohexanamine HCl (Target API Intermediate) FreeBase->HClSalt HCl Gas / Ether (Salification) CYP3A4 CYP3A4 Metabolism (Liver Microsomes) FreeBase->CYP3A4 In vivo Metabolism

Fig 1. Reductive amination workflow and metabolic pathway of N-butylcyclohexanamine.

Analytical Characterization and Fragmentation Mechanics

To ensure the structural integrity of the synthesized hydrochloride salt, rigorous analytical validation is required.

  • Electron-Impact Mass Spectrometry (EI-MS): Under EI conditions, ionization preferentially occurs at the nitrogen lone pair of the free base. The resulting radical cation undergoes highly predictable α-cleavage at the N–butyl bond. This homolytic cleavage expels a neutral butyl radical (C₄H₉•), leaving behind a highly stable cyclohexylaminium cation (C₆H₁₂N⁺), which manifests as the dominant base peak at m/z 98 (4).

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR (using D₂O or DMSO-d₆), the protonation of the amine nitrogen induces a significant downfield shift of the adjacent α-protons on both the cyclohexyl ring and the butyl chain. A broad singlet integrating to two protons (NH₂⁺) confirms the successful formation of the hydrochloride salt.

Advanced Applications in API Development

Beyond its use as a structural backbone, N-butylcyclohexanamine functions as a highly specialized reagent in the synthesis of complex pharmaceuticals.

Stereoselective Synthesis of Levocetirizine: In the industrial preparation of the third-generation antihistamine levocetirizine, maintaining the stereochemical integrity of the chiral intermediate, R-(-)-4-chlorobenzhydrylamine, is paramount. During its reaction with bis(2-chloroethyl)amine hydrochloride, an acid scavenger is required. Bulky organic bases like butylcyclohexylamine are explicitly selected for this role. The steric hindrance provided by the cyclohexyl and butyl groups prevents the base from acting as a competing nucleophile, while its basicity is perfectly tuned to neutralize the generated HCl without inducing racemization of the sensitive chiral center (5).

References

  • Chem-Space. "N-butylcyclohexanamine hydrochloride - C10H22ClN | CSSS00015196736".[Link]

  • MDPI. "Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters".[Link]

  • AskFilo. "Mass Spectrometry Fragmentation Under EI - Problem Statement".[Link]

  • Google Patents.

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of N-butylcyclohexanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Section 1: Defining the Core Concepts: Molecular Weight vs. Exact Mass In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Defining the Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts crucial for unambiguous molecular identification and characterization. Understanding this distinction is paramount for drug development professionals where precision and accuracy are non-negotiable.

Molecular Weight , also referred to as average molecular mass, is calculated by summing the atomic weights of the constituent atoms in a molecule.[1] The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. This value is what is typically used in stoichiometric calculations for chemical reactions and solution preparations.

Exact Mass , on the other hand, is the mass of a molecule calculated by summing the masses of the most abundant isotope of each constituent element.[2] This value is a more precise measure and is fundamental in high-resolution mass spectrometry for determining elemental composition.[3]

For N-butylcyclohexanamine hydrochloride, the molecular formula is C₁₀H₂₂ClN.[4] A cursory look at this formula reveals the presence of elements with multiple common isotopes (carbon and chlorine), which will lead to a difference between its molecular weight and exact mass.[2]

Section 2: Quantitative Data for N-butylcyclohexanamine Hydrochloride

The following table summarizes the key quantitative data for N-butylcyclohexanamine hydrochloride, providing a clear comparison between its molecular weight and its calculated exact mass.

PropertyValueSource
Molecular FormulaC₁₀H₂₂ClN[4]
Molecular Weight 191.74 g/mol [4]
Exact Mass 191.14408 Da Calculated

Note: The exact mass was calculated by summing the monoisotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and nitrogen (¹⁴N).

Section 3: Experimental Determination by Mass Spectrometry

Mass spectrometry is the definitive analytical technique for determining the molecular weight and exact mass of small molecules like N-butylcyclohexanamine hydrochloride.[1][5][6] The core principle of mass spectrometry involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z).[5]

Causality in Experimental Choices

The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. For a relatively small and stable molecule like N-butylcyclohexanamine hydrochloride, Electrospray Ionization (ESI) is a suitable "soft" ionization method that typically produces the protonated molecular ion with minimal fragmentation.[5] This is crucial for accurately determining the mass of the intact molecule.

High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap instruments, are essential for distinguishing the exact mass from other potential elemental compositions with the same nominal mass.[6] The high resolving power of these instruments allows for the precise mass measurement necessary to confirm the elemental formula.[7]

Self-Validating Experimental Protocol

The following protocol for the determination of the exact mass of N-butylcyclohexanamine hydrochloride is designed to be a self-validating system, incorporating calibration and internal standards to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-butylcyclohexanamine hydrochloride.

    • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), to a final concentration of 10 µg/mL.[5]

    • Incorporate a known internal standard with a mass close to the analyte of interest to ensure mass accuracy.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a certified calibration standard across the desired mass range. This step is crucial for ensuring high mass accuracy.

  • Direct Infusion Mass Spectrometry:

    • Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[1]

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-300).

    • Identify the peak corresponding to the protonated molecule of N-butylcyclohexanamine (the free base, C₁₀H₂₁N). The expected m/z for the [M+H]⁺ ion of the free base would be approximately 156.1747 Da.

    • The high-resolution mass spectrum will allow for the determination of the exact mass of the molecular ion.

Experimental Workflow Diagram

experimental_workflow Workflow for Exact Mass Determination cluster_prep Sample & Instrument Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Verification SamplePrep 1. Dissolve N-butylcyclohexanamine HCl (10 µg/mL in 50:50 MeOH:H₂O) AddStandard 2. Add Internal Standard SamplePrep->AddStandard Calibration 3. Calibrate Mass Spectrometer AddStandard->Calibration Infusion 4. Direct Infusion via Syringe Pump Calibration->Infusion Ensures Accuracy Ionization 5. Electrospray Ionization (ESI) (Positive Ion Mode) Infusion->Ionization MassAnalysis 6. High-Resolution Mass Analysis (e.g., TOF, Orbitrap) Ionization->MassAnalysis Acquisition 7. Acquire Mass Spectrum MassAnalysis->Acquisition PeakID 8. Identify [M+H]⁺ Ion Peak Acquisition->PeakID MassCalc 9. Calculate Exact Mass PeakID->MassCalc FormulaConfirm 10. Confirm Elemental Formula MassCalc->FormulaConfirm

Caption: A schematic of the experimental workflow for determining the exact mass of N-butylcyclohexanamine hydrochloride.

Section 4: Conclusion

The accurate determination of molecular weight and, more critically, exact mass is a foundational step in the characterization of any chemical entity within a drug development pipeline. For N-butylcyclohexanamine hydrochloride, a clear understanding of these properties, obtained through high-resolution mass spectrometry, provides unequivocal confirmation of its identity and purity. The methodologies and principles outlined in this guide serve as a robust framework for researchers and scientists to ensure the scientific integrity of their work.

References

  • Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. (n.d.).
  • Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. (n.d.).
  • Molecular Weight Determination. (n.d.). Impact Analytical.
  • Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd.
  • A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. (n.d.). BenchChem.
  • N-Butylcyclohexanamine hydrochloride. (n.d.). Sapphire Bioscience.
  • Calculating Exact Masses. (2026, February 23). Mass Spectrometry Facility, University of Missouri.
  • N-Butyl cyclohexylamine | C10H21N | CID 24946. (n.d.). PubChem.
  • Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.

Sources

Foundational

Spectroscopic Fingerprinting of N-butylcyclohexanamine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-butylcyclohexanamine hydrochloride. Designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-butylcyclohexanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, offering a detailed interpretation of spectral features grounded in fundamental principles and comparative data from analogous structures. Our aim is to equip you with the expertise to confidently identify and characterize this compound and similar secondary amine hydrochlorides.

The Structural and Spectroscopic Significance of N-butylcyclohexanamine Hydrochloride

N-butylcyclohexanamine hydrochloride is a secondary amine salt. The molecule consists of a cyclohexyl ring and an n-butyl group attached to a central nitrogen atom, which is protonated and associated with a chloride counter-ion. This seemingly simple structure presents a rich tapestry of spectroscopic information that is critical for its unambiguous identification and quality control in synthetic and medicinal chemistry applications.

The formation of the hydrochloride salt from the free base, N-butylcyclohexanamine, introduces significant changes in the electronic environment around the nitrogen atom. This directly influences the vibrational modes of adjacent bonds (probed by IR spectroscopy) and the shielding of nearby protons and carbon atoms (probed by NMR spectroscopy). Understanding these changes is paramount for accurate spectral interpretation.

Deciphering the Proton (¹H) NMR Spectrum

The ¹H NMR spectrum of N-butylcyclohexanamine hydrochloride is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexyl and n-butyl groups. The protonation of the nitrogen atom to form the ammonium salt causes a significant deshielding effect on the adjacent protons.

Key Expected ¹H NMR Features:

  • N-H Protons: A broad singlet is anticipated for the two protons on the positively charged nitrogen (N-H₂⁺). The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature, but it is expected to appear significantly downfield, likely in the range of 7.0-9.0 ppm. In the presence of D₂O, these protons will exchange, leading to the disappearance of this signal, a key diagnostic test.

  • Cyclohexyl and Butyl Protons α to Nitrogen: The protons on the carbons directly attached to the nitrogen (the methine proton of the cyclohexyl ring and the methylene protons of the n-butyl group) will be the most deshielded of the alkyl protons. These will likely appear as complex multiplets in the range of 2.8-3.5 ppm.

  • Other Alkyl Protons: The remaining protons of the cyclohexyl and n-butyl groups will produce a series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 2.0 ppm. The terminal methyl group of the n-butyl chain is expected to appear as a triplet around 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for N-butylcyclohexanamine Hydrochloride

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
N-H ₂⁺7.0 - 9.0Broad Singlet2H
Cyclohexyl-CH -N2.8 - 3.5Multiplet1H
N-CH ₂-(CH₂)₂-CH₃2.8 - 3.5Multiplet2H
Cyclohexyl-CH1.0 - 2.0Multiplet10H
N-CH₂-CH ₂-CH₂-CH₃1.2 - 1.8Multiplet2H
N-(CH₂)₂-CH ₂-CH₃1.2 - 1.8Multiplet2H
N-(CH₂)₃-CH~0.9Triplet3H

Unveiling the Carbon (¹³C) NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Similar to the ¹H NMR, the carbons closest to the protonated nitrogen will experience a downfield shift.

Key Expected ¹³C NMR Features:

  • Carbons α to Nitrogen: The carbon of the cyclohexyl ring attached to the nitrogen (C-N) and the first carbon of the n-butyl chain (N-CH₂) will be the most downfield of the aliphatic carbons, likely appearing in the range of 50-60 ppm.

  • Other Alkyl Carbons: The remaining carbons of the cyclohexyl and n-butyl groups will resonate at higher fields (further upfield), typically between 10 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-butylcyclohexanamine Hydrochloride

Carbon Assignment Expected Chemical Shift (ppm)
Cyclohexyl-C -N50 - 60
N-C H₂-(CH₂)₂-CH₃45 - 55
Cyclohexyl-C H₂25 - 35
N-CH₂-C H₂-CH₂-CH₃20 - 30
N-(CH₂)₂-C H₂-CH₃20 - 30
N-(CH₂)₃-C H₃10 - 15

Probing Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-butylcyclohexanamine hydrochloride will be distinctly different from its free base due to the formation of the ammonium salt.

Key Expected IR Absorption Bands:

  • N-H⁺ Stretching: The most characteristic feature of a secondary amine salt is the broad and strong absorption band due to the N-H⁺ stretching vibrations. This band is typically observed in the region of 2700-3000 cm⁻¹ and often has a complex appearance with multiple sub-peaks.[1][2] This is in contrast to the sharp, medium intensity N-H stretch of a free secondary amine, which appears around 3300-3500 cm⁻¹.

  • N-H⁺ Bending: An absorption of medium to strong intensity is expected in the 1560-1620 cm⁻¹ region, corresponding to the N-H⁺ bending vibration.[1][3][4][5]

  • C-H Stretching: The C-H stretching vibrations of the alkyl groups will appear as sharp peaks in the 2850-2960 cm⁻¹ region. These may sometimes be superimposed on the broad N-H⁺ stretching band.

  • C-H Bending: C-H bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ region.

Table 3: Key Predicted IR Absorption Frequencies for N-butylcyclohexanamine Hydrochloride

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H⁺ Stretch2700 - 3000Strong, Broad
C-H Stretch (Alkyl)2850 - 2960Strong
N-H⁺ Bend1560 - 1620Medium to Strong
C-H Bend1350 - 1470Medium

Experimental Protocols

To obtain high-quality spectroscopic data for N-butylcyclohexanamine hydrochloride, the following experimental protocols are recommended.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for the complex multiplets in the ¹H NMR spectrum.

Sample Preparation:

  • Weigh 5-10 mg of N-butylcyclohexanamine hydrochloride.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical. Using D₂O will result in the exchange of the N-H protons with deuterium, causing their signal to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool. DMSO-d₆ is often a good choice as it will not exchange with the N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of N-butylcyclohexanamine hydrochloride (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

Visualizing the Molecular Structure and Key Spectroscopic Correlations

The following diagram illustrates the structure of N-butylcyclohexanamine hydrochloride and highlights the key atoms whose spectroscopic signals are discussed in this guide.

N_butylcyclohexanamine_hydrochloride cluster_cyclohexyl Cyclohexyl Ring cluster_butyl n-Butyl Chain C1 C C2 C C1->C2 H_C1 H C1->H_C1 N N⁺H₂ C1->N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 N->C7 Cl Cl⁻ N->Cl

Caption: Molecular structure of N-butylcyclohexanamine hydrochloride.

Conclusion

The spectroscopic characterization of N-butylcyclohexanamine hydrochloride relies on a careful analysis of both NMR and IR data. The protonation of the secondary amine to form the hydrochloride salt is the defining feature that governs the unique spectral fingerprint of this molecule. By understanding the expected chemical shifts and absorption frequencies, and by following robust experimental protocols, researchers can confidently identify and assess the purity of this important chemical entity. This guide provides the foundational knowledge and practical insights necessary to navigate the spectroscopic analysis of N-butylcyclohexanamine hydrochloride and related compounds.

References

  • PubChem. N-Butyl cyclohexylamine. National Center for Biotechnology Information. [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191373). [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • NIST WebBook. N-butylamine hydrochloride. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

  • Wiley Online Library. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • NIST WebBook. Cyclohexanamine, N-butyl-. [Link]

  • Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. [Link]

  • NIST WebBook. Cyclohexanamine, N-cyclohexyl-. [Link]

  • NIST WebBook. Cyclohexanamine, N-cyclohexyl-N-methyl-. [Link]

  • PubChem. N-tert-butylcyclohexylamine. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Cyclohexylamine. [Link]

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Exploratory

Crystallographic Data and X-ray Diffraction of N-Butylcyclohexanamine Hydrochloride: A Technical Guide

Executive Summary The structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational phase in modern drug development. N-butylcyclohexanamine, an aliphatic sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational phase in modern drug development. N-butylcyclohexanamine, an aliphatic secondary amine, frequently requires conversion to its hydrochloride salt to enhance chemical stability, mitigate volatility, and improve aqueous solubility [[1]]() [[2]](). This whitepaper provides a comprehensive, in-depth technical guide on the crystallographic data acquisition and X-ray diffraction (XRD) analysis of N-butylcyclohexanamine hydrochloride, detailing the causality behind experimental choices and establishing a self-validating analytical workflow.

Crystallographic Fundamentals of Amine Hydrochlorides

The Causality of Salt Formation and Lattice Assembly

Amines in their free-base form are often prone to oxidation and possess unfavorable physicochemical properties for formulation. Converting N-butylcyclohexanamine to its hydrochloride salt yields a highly stable, crystalline solid 1.

The structural integrity of this amine hydrochloride is primarily driven by supramolecular charge-assisted hydrogen bonding. The protonated secondary amine ( R2​NH2+​ ) acts as a strong hydrogen bond donor, while the chloride ion ( Cl− ) serves as an exceptional hydrogen bond acceptor [[3]](). This highly directional N−H⋯Cl interaction dictates the primary packing motif, heavily influencing the unit cell dimensions and the ultimate space group of the crystal lattice.

Mechanism N1 N-butylcyclohexanamine Cation (R2NH2+) H1 Charge-Assisted Hydrogen Bond (N-H···Cl) N1->H1 Donates H+ C1 Chloride Anion (Cl-) C1->H1 Accepts H+ L1 Crystal Lattice Packing (Thermodynamic Stability) H1->L1 Directs Assembly

Charge-assisted hydrogen bonding driving the crystal lattice assembly of the amine hydrochloride.

Experimental Methodologies: From Crystallization to Diffraction

To obtain reliable crystallographic data, the workflow must operate as a self-validating system. The single crystal utilized for absolute structure determination must mathematically correlate with the bulk powder intended for downstream formulation.

Protocol 1: Controlled Crystallization of N-butylcyclohexanamine Hydrochloride

Objective: Grow macroscopic, defect-free single crystals suitable for Single Crystal X-ray Diffraction (SCXRD). Causality: Rapid precipitation leads to kinetic trapping, yielding amorphous domains or twinned crystals. A slow cooling profile in a carefully selected binary solvent system ensures the solution remains within the metastable zone, promoting the growth of the thermodynamically stable polymorph over kinetic variants 4.

  • Dissolution: Dissolve 500 mg of crude N-butylcyclohexanamine hydrochloride in a minimal volume (approx. 5-8 mL) of near-boiling isopropanol (IPA).

  • Anti-solvent Addition: Dropwise, add deionized water (or heptane, depending on specific solubility curves) until the solution becomes faintly turbid, then add a single drop of IPA to clear the solution.

  • Controlled Cooling: Place the vial in a programmable temperature control unit. Cool from 70°C to 5°C at a strict rate of 5°C/hour 4.

  • Harvesting: Isolate the resulting prismatic crystals via vacuum filtration and wash with cold anti-solvent.

Protocol 2: Single Crystal X-ray Diffraction (SCXRD) Data Collection

Objective: Determine the absolute configuration, bond lengths, and unit cell parameters. Causality: Cryogenic data collection is mandatory to minimize thermal displacement parameters (atomic vibration), which drastically improves high-angle reflection intensities and overall resolution 5.

  • Mounting: Select a highly homogeneous crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light to ensure no twinning. Mount on a glass fiber or cryoloop using perfluoropolyether oil 6.

  • Data Collection: Transfer to a diffractometer equipped with a microfocus X-ray source (e.g., Cu , λ=1.5418 Å) and an area detector. Maintain the crystal at 100 K using a nitrogen cryostream.

  • Integration & Scaling: Process the raw diffraction images to integrate spot intensities and scale the data, correcting for Lorentz and polarization effects [[5]]().

  • Structure Solution: Solve the phase problem using direct methods or dual-space algorithms, and refine the structure using full-matrix least-squares on F2 6.

Data Presentation: Crystallographic Parameters

While specific unit cell parameters for N-butylcyclohexanamine hydrochloride depend on the exact polymorphic form isolated, secondary aliphatic amine hydrochlorides of this molecular weight typically crystallize in monoclinic or orthorhombic space groups.

Table 1: Comparison of X-ray Diffraction Modalities for Amine Hydrochlorides
ModalitySample RequirementOperating TemperaturePrimary OutputResolution Limit
SCXRD Single crystal (~0.1 mm³)100 K (Cryogenic)3D Atomic Coordinates, Bond Lengths~0.7 - 0.8 Å
PXRD Bulk powder (~10-50 mg)298 K (Ambient)1D Diffractogram ( vs Intensity)Phase-dependent
Table 2: Representative Crystallographic Parameters for N-butylcyclohexanamine HCl
ParameterExpected Value / RangeCrystallographic Significance
Chemical Formula C10​H22​ClN Defines the exact stoichiometry of the asymmetric unit.
Formula Weight 191.74 g/mol Utilized to calculate the theoretical crystal density ( Dx​ ).
Crystal System Monoclinic / OrthorhombicDictated by the spatial packing of the bulky cyclohexyl rings.
Space Group P21​/c or Pbca Highly common for achiral organic salts; indicates a centrosymmetric lattice.
Data Collection Temp. 100(2) KCryogenic collection minimizes thermal motion, sharpening high-angle reflections 5.
Radiation Source Cu ( λ=1.54184 Å)Cu radiation provides superior resolution and scattering for light-atom structures.
Final R -factor ( R1​ ) < 0.05 (5%)Indicates a high-quality structure refinement; measures agreement between calculated and observed models.
Goodness-of-Fit (S) ~ 1.000Validates that the structural model is mathematically balanced (neither over- nor under-parameterized).

Powder X-ray Diffraction (PXRD) and Phase Validation

The Self-Validating System

SCXRD analyzes a single, potentially anomalous crystal. To ensure scientific trustworthiness, the bulk powder must be analyzed via PXRD. The experimental PXRD pattern is then cross-referenced against a simulated pattern generated from the SCXRD .CIF file. If the peaks match, the single crystal is definitively representative of the bulk material[7]7.

Workflow A Synthesis of N-butylcyclohexanamine Free Base B HCl Salt Formation (Precipitation) A->B + HCl C Slow Cooling Crystallization (Isopropanol/Water) B->C Supersaturation D Single Crystal X-ray Diffraction (SCXRD) C->D Select Ideal Crystal E Powder X-ray Diffraction (PXRD) C->E Bulk Powder F Structure Solution & Refinement (CIF) D->F Diffraction Data G Bulk Phase Validation (Simulated vs. Experimental) E->G Experimental Pattern F->G Simulated Pattern

Workflow from salt formation to crystallographic validation of N-butylcyclohexanamine HCl.

Protocol 3: PXRD Bulk Analysis
  • Sample Preparation: Lightly grind 50 mg of the bulk N-butylcyclohexanamine hydrochloride in an agate mortar to reduce preferred orientation effects.

  • Mounting: Pack the powder into a zero-background silicon holder to eliminate amorphous scattering from the substrate.

  • Data Collection: Scan from 2θ=3∘ to 40∘ using a step size of 0.01° and a scan speed of 1 sec/step on a Bragg-Brentano diffractometer 8.

  • Validation: Overlay the experimental diffractogram with the calculated pattern from the SCXRD data. Match the peak positions to confirm polymorphic purity and rule out the presence of unreacted free base or alternative solvates 9.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton) . carleton.edu. 6

  • SDPD Methods to Pharmaceutical Cocrystals and Salts . encyclopedia.pub. 8

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride . benchchem.com. 4

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns . mdpi.com. 7

  • A beginner's guide to X-ray data processing | The Biochemist . portlandpress.com. 5

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids . acs.org. 3

  • Hydrochloride salt of amine : r/OrganicChemistry . reddit.com. 1

  • Synchrotron X-Ray Powder Diffraction (XRPD) for pharmaceutical R&D . dectris.com. 9

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . nih.gov. 2

Sources

Foundational

An In-depth Technical Guide on N-butylcyclohexanamine Hydrochloride as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Section 1: Core Chemical and Physical Properties N-butylcyclohexanamine hydrochloride, with the CAS Number 61278-99-7, is the hydrochloride salt of N-butylc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical and Physical Properties

N-butylcyclohexanamine hydrochloride, with the CAS Number 61278-99-7, is the hydrochloride salt of N-butylcyclohexylamine.[1][2] This compound presents as a secondary amine hydrochloride, a structural feature that enhances its stability and solubility in aqueous solutions compared to its free base form.[3]

A thorough understanding of its physicochemical properties is paramount for its effective application in synthetic chemistry.

PropertyValueSource
CAS Number 61278-99-7[1][2]
Molecular Formula C10H22ClN[2]
Molecular Weight 191.74 g/mol [2]
Appearance Typically a solid[4]
Boiling Point (of free base) 207 °C[5]
Flash Point (of free base) 200 °F (93 °C) OC[5]
Solubility (of free base) Slightly soluble in water; very soluble in alcohol and ether.[5]

The hydrochloride salt form generally improves handling characteristics and allows for its use in a wider range of reaction conditions, particularly in aqueous or protic solvents.

Section 2: Synthesis and Mechanistic Insights

The synthesis of N-butylcyclohexanamine hydrochloride is typically achieved through the reductive amination of cyclohexanone with n-butylamine, followed by treatment with hydrochloric acid. This widely employed method offers a reliable and scalable route to the target compound.

Experimental Protocol: Reductive Amination
  • Imine Formation: Cyclohexanone and n-butylamine are reacted in a suitable solvent, often with the removal of water, to form the intermediate N-butylidenecyclohexanamine.

  • Reduction: The resulting imine is then reduced to the secondary amine, N-butylcyclohexylamine. Common reducing agents for this step include sodium borohydride (NaBH4) or catalytic hydrogenation.

  • Salt Formation: The purified N-butylcyclohexylamine is dissolved in a suitable organic solvent, and a stoichiometric amount of hydrochloric acid (often as a solution in an alcohol or ether) is added to precipitate the N-butylcyclohexanamine hydrochloride salt.

  • Isolation and Purification: The precipitated salt is isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity, minimizing the formation of side products.

Logical Workflow for Synthesis

G cluster_synthesis Synthesis of N-butylcyclohexanamine HCl Cyclohexanone Cyclohexanone Imine N-butylidenecyclohexanamine (Imine Intermediate) Cyclohexanone->Imine nButylamine n-Butylamine nButylamine->Imine Reduction Reduction (e.g., NaBH4 or H2/Catalyst) Imine->Reduction FreeBase N-butylcyclohexylamine (Free Base) Reduction->FreeBase HCl_Addition HCl Addition FreeBase->HCl_Addition FinalProduct N-butylcyclohexanamine Hydrochloride (Final Product) HCl_Addition->FinalProduct

Caption: Synthetic pathway for N-butylcyclohexanamine hydrochloride.

Section 3: Role as a Chemical Intermediate

The utility of N-butylcyclohexanamine hydrochloride lies in its bifunctional nature: the reactive secondary amine and the lipophilic cyclohexyl and butyl groups. This combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][6][7]

The secondary amine can be readily N-alkylated or N-acylated to introduce further diversity and build larger molecular scaffolds. For instance, it can be a precursor in the synthesis of various biologically active compounds.[8][9] The cyclohexyl and butyl moieties contribute to the overall lipophilicity of the final molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Application

G cluster_applications Potential Downstream Applications Intermediate {N-butylcyclohexanamine HCl | Versatile Intermediate} APIs Active Pharmaceutical Ingredients (APIs) Intermediate->APIs Further Elaboration Agrochemicals Agrochemicals Intermediate->Agrochemicals Structural Scaffold Specialty_Chemicals Specialty Chemicals Intermediate->Specialty_Chemicals Building Block

Caption: Potential application areas for N-butylcyclohexanamine hydrochloride.

Section 4: Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are essential when handling N-butylcyclohexanamine hydrochloride. The available safety data sheets (SDS) for similar compounds, such as cyclohexylamine and its derivatives, provide crucial guidance.[4][10][11][12][13]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][11]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][11][13]

  • Handling: Avoid contact with skin and eyes.[4][11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[4][10][11] Keep the container tightly closed.[4][11] Grounding and bonding techniques should be used to prevent static discharge.[10]

  • Fire Hazards: While the hydrochloride salt is generally less flammable than the free base, appropriate fire safety measures should be in place.[11][12][13]

In case of exposure, follow the first-aid measures outlined in the material's safety data sheet.

Section 5: Analytical Characterization

To ensure the identity and purity of N-butylcyclohexanamine hydrochloride, a combination of analytical techniques should be employed.

Analytical TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure and assess purity.
Infrared (IR) Spectroscopy To identify characteristic functional groups, such as the N-H and C-H bonds. The NIST Chemistry WebBook provides IR spectrum data for the free base, N-butylcyclohexylamine.[14]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the identity of the compound. The NIST Chemistry WebBook provides mass spectrum data for the free base.[14]
Melting Point Analysis To assess the purity of the crystalline solid.
Elemental Analysis To determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.

Conclusion

N-butylcyclohexanamine hydrochloride is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis, coupled with its useful structural features, makes it an attractive building block for researchers and drug development professionals. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory and in scale-up operations.

References

  • NextSDS. N-butylcyclohexylamine — Chemical Substance Information. [Link]

  • Safety Data Sheet. [Link]

  • NextSDS. N-butylcyclopentanamine hydrochloride — Chemical Substance Information. [Link]

  • CDN. SAFETY DATA SHEET. [Link]

  • RBNAinfo. SAFETY DATA SHEET. [Link]

  • PrepChem.com. Synthesis of 4-Acetylamino-3-tert.butyl-N-cyclohexyl-N-methyl-benzyl-amine by method A. [Link]

  • Cheméo. Chemical Properties of Cyclohexylamine, n-sec-butyl-, hydrochloride (CAS 91342-33-5). [Link]

  • PubChem. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. [Link]

  • PrepChem.com. Synthesis of n-Butyl 1-aminomethyl-1-cyclohexane acetate hydrochloride. [Link]

  • NIST. Cyclohexanamine, N-butyl-. [Link]

  • PubChem. N-Butyl cyclohexylamine. [Link]

  • NIST. Cyclohexanamine, N-butyl-. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexylamine in Pharmaceutical Synthesis and Drug Development. [Link]

  • Autechaux. 4-(tert-Butyl)cyclohexanamine: Properties, Applications, and Synthesis. [Link]

  • PubChem. N-butyl-N-decylcyclohexanamine. [Link]

  • Google Patents.
  • ScienceDirect. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. [Link]

  • Google Patents. DK145293B - METHOD FOR PREPARING N-CYCLOHEXYL-N-METHYL-N- (2-AMINO-3,5-DIBROMO-BENZYL) -AMINE.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-butylcyclohexanamine Hydrochloride in Agrochemical Research

Introduction N-butylcyclohexanamine hydrochloride is a primary amine salt belonging to the alkylamine chemical class. While direct research on its agrochemical applications is not extensively documented, its structural s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-butylcyclohexanamine hydrochloride is a primary amine salt belonging to the alkylamine chemical class. While direct research on its agrochemical applications is not extensively documented, its structural similarity to known agrochemical intermediates and active ingredients makes it a compound of significant interest for novel pesticide discovery. The foundational structure, cyclohexylamine, is a recognized building block in the synthesis of various herbicides and fungicides.[1][2] For instance, the closely related N-Ethylcyclohexylamine serves as a crucial intermediate in the production of thiocarbamate herbicides like cycloate, highlighting a tangible pathway for the potential utility of N-butylcyclohexanamine.[3]

This guide provides a comprehensive framework for researchers to explore the agrochemical potential of N-butylcyclohexanamine hydrochloride. It outlines hypothetical applications based on established structure-activity relationships of analogous compounds and furnishes detailed, actionable protocols for synthesis and biological screening. The objective is to equip researchers with the necessary tools to systematically evaluate this compound's efficacy as a potential herbicide or fungicide.

Part 1: Hypothetical Agrochemical Applications

Potential as a Herbicide Intermediate

The most promising application for N-butylcyclohexanamine hydrochloride lies in its use as a synthetic precursor for novel herbicides. The N-alkyl cyclohexanamine moiety is a key component of certain herbicide classes.

  • Thiocarbamate Herbicides: Following the precedent of N-Ethylcyclohexylamine in the synthesis of cycloate, N-butylcyclohexanamine can be readily adapted to create new thiocarbamate derivatives.[3] These herbicides typically function by inhibiting lipid synthesis in susceptible plants. The variation in the N-alkyl group (in this case, a butyl group) can influence the herbicide's selectivity, soil mobility, and persistence, offering a rich area for new molecule development.

  • Other Herbicidal Scaffolds: Patents have disclosed various cyclohexane derivatives with herbicidal activity against grassy and broadleaf weeds.[4] N-butylcyclohexanamine can serve as a starting point for creating libraries of novel compounds based on these patented scaffolds.

Potential as a Fungicidal Agent

Cyclohexylamine is a known raw material for fungicides, suggesting that its derivatives may possess intrinsic antifungal properties or serve as valuable synthons for more complex fungicidal molecules.[1][2] Quaternary ammonium salts, which can be synthesized from amines, have demonstrated fungicidal effects.[5] The lipophilic nature of the butyl and cyclohexyl groups in N-butylcyclohexanamine could enhance its ability to penetrate fungal cell membranes, a key attribute for many antifungal agents.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Thiocarbamate Herbicide

This protocol describes the synthesis of S-ethyl N-butyl-N-cyclohexylthiocarbamate, a hypothetical herbicide analogous to cycloate, using N-butylcyclohexanamine as a starting material.

Workflow for Synthesis of a Hypothetical Thiocarbamate Herbicide

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Thiocarbamate Formation cluster_2 Step 3: Purification A N-butylcyclohexanamine hydrochloride C N-butylcyclohexanamine (Free Base) A->C Reaction B Aqueous NaOH B->C Reagent D N-butylcyclohexanamine (from Step 1) F S-ethyl N-butyl-N-cyclohexylthiocarbamate (Hypothetical Herbicide) D->F Reaction E Ethyl chlorothioformate (in Toluene) E->F Reagent H Crude Product G Triethylamine (Acid Scavenger) G->F Catalyst I Washing & Drying H->I J Column Chromatography I->J K Pure Product J->K G A Prepare Stock Solution of N-butylcyclohexanamine HCl B Prepare Potato Dextrose Agar (PDA) with varying concentrations of test compound A->B C Pour plates and allow to solidify B->C D Inoculate plates with fungal plugs (e.g., Fusarium, Alternaria) C->D E Incubate at 25-28°C D->E F Measure mycelial growth diameter at 24, 48, 72 hours E->F G Calculate Percent Inhibition F->G

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of N-butylcyclohexanamine Hydrochloride

Introduction: Rationale for a Phased In Vitro Evaluation N-butylcyclohexanamine hydrochloride is a secondary amine featuring both a linear alkyl chain and a cycloalkane moiety. While specific biological activity for this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale for a Phased In Vitro Evaluation

N-butylcyclohexanamine hydrochloride is a secondary amine featuring both a linear alkyl chain and a cycloalkane moiety. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential for bioactivity. The cyclohexyl group provides a rigid scaffold that can fit into hydrophobic pockets of enzymes or receptors, while the n-butyl group adds flexibility and lipophilicity. The secondary amine is a common feature in many centrally active compounds and can act as a proton acceptor or donor.

Given these characteristics, a systematic in vitro evaluation is warranted to elucidate its biological profile. This document outlines a phased approach for the initial characterization of N-butylcyclohexanamine hydrochloride, beginning with fundamental cytotoxicity assessment, followed by exploratory screening against a representative enzyme class and a central nervous system (CNS) target. These protocols are designed to be robust and provide a foundational understanding of the compound's cellular and molecular interactions.

PART 1: Preliminary Compound Handling and Solubility Assessment

1.1. Compound Handling and Storage

N-butylcyclohexanamine hydrochloride is a hydrochloride salt, which generally confers better stability and aqueous solubility compared to its free base.[1] However, proper handling is crucial.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.[2]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening. The hydrochloride salt form may also allow for solubility in aqueous buffers. It is imperative to determine the solubility limit.

1.2. Protocol: Aqueous Solubility Determination

A preliminary assessment of aqueous solubility is critical for designing subsequent in vitro assays, as precipitation of the test compound can lead to erroneous results.

Principle: A serial dilution of the compound in the relevant assay buffer is prepared and visually inspected for precipitation.

Materials:

  • N-butylcyclohexanamine hydrochloride

  • Assay buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Clear 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of N-butylcyclohexanamine hydrochloride in the assay buffer. If not fully soluble, use DMSO and note the final DMSO concentration.

  • In a 96-well plate, perform a 2-fold serial dilution of the stock solution with the assay buffer, starting from 1 mM down to low µM concentrations.

  • Incubate the plate at the intended assay temperature (e.g., 37°C) for 30-60 minutes.

  • Visually inspect the wells for any signs of precipitation.

  • Additionally, measure the absorbance at 600 nm. An increase in absorbance compared to the buffer control indicates compound precipitation.

  • Determine the highest concentration that remains in solution. This will be the maximum concentration used in subsequent aqueous-based assays.

PART 2: Phase I - General Cytotoxicity Profiling

Before assessing specific biological activities, it is essential to determine the concentration range at which N-butylcyclohexanamine hydrochloride exhibits cytotoxic effects. This ensures that any observed activity in subsequent assays is not a result of cell death. Two common methods with different biological underpinnings are recommended.

MTT Assay: Assessment of Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Compound Treatment: Prepare serial dilutions of N-butylcyclohexanamine hydrochloride in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2]

  • Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.[4]

LDH Assay: Assessment of Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the formation of a colored formazan product that can be measured.[5]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.[6]

    • Background Control: Medium without cells.[5]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional, but recommended to pellet any detached cells).[5]

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[5]

  • Add Reaction Mixture: Add 100 µL of the LDH reaction solution (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[5]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]

  • Absorbance Measurement: Read the absorbance at 490 nm.[5]

Data Analysis for Cytotoxicity Assays
  • Calculate Percent Viability (MTT) or Cytotoxicity (LDH):

    • MTT: % Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

    • LDH: % Cytotoxicity = [(Abssample - Absspontaneous) / (Absmaximum - Absspontaneous)] x 100

  • Determine IC₅₀/CC₅₀: Plot the percentage of viability or cytotoxicity against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (inhibitory concentration 50%) or CC₅₀ (cytotoxic concentration 50%) value.[7]

ParameterMTT AssayLDH Assay
Principle Measures mitochondrial dehydrogenase activityMeasures LDH release due to membrane damage
Endpoint Cell viability/metabolic activityCell death/membrane lysis
Typical Incubation 24-72 hours24-72 hours
Detection Colorimetric (570 nm)Colorimetric (490 nm)

PART 3: Phase II - Exploratory Target-Based Screening

Based on the structural features of N-butylcyclohexanamine hydrochloride, two potential areas of biological activity are enzyme inhibition and interaction with CNS targets. The following protocols provide a starting point for exploring these possibilities.

Enzyme Inhibition: Cyclooxygenase (COX) Isoform Selectivity

Rationale: The hydrophobic cyclohexyl and butyl groups could potentially interact with the active sites of enzymes. Cyclooxygenases (COX-1 and COX-2) are well-characterized enzymes with distinct inhibitor profiles, making them an excellent model system for assessing general enzyme inhibitory potential and selectivity.[8]

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG₂ to PGH₂, and this activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured at 590 nm.[1]

Protocol (adapted from commercial kits): [1][9]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme: Dilute in assay buffer.

    • Enzymes: Dilute ovine COX-1 or human recombinant COX-2 in assay buffer. Keep on ice.[1]

    • Substrate: Arachidonic Acid.

  • Assay Setup (in a 96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, 10 µL of N-butylcyclohexanamine hydrochloride at various concentrations.

    • Positive Control: Use a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells except the background.

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well (ΔAbs/min).

  • Calculate the percent inhibition: % Inhibition = [(V100% activity - Vinhibitor) / V100% activity] x 100.

  • Plot percent inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ value for each COX isoform.[7]

CNS Target Interaction: Neurotransmitter Transporter Uptake Assay

Rationale: The secondary amine structure is a common feature in many CNS-active compounds that interact with neurotransmitter transporters. This assay will determine if N-butylcyclohexanamine hydrochloride can inhibit the reuptake of key neurotransmitters like dopamine (DAT), norepinephrine (NET), or serotonin (SERT).

Principle: This assay uses a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[10] Cells stably expressing a specific transporter (e.g., hDAT) will take up this dye, leading to an increase in intracellular fluorescence.[11] Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal. A masking dye is used to quench the extracellular fluorescence.[10]

Protocol (adapted from commercial kits): [10][11]

  • Cell Seeding: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96- or 384-well black, clear-bottom plate. Allow cells to form a confluent monolayer (typically 18-24 hours).

  • Compound Addition: Add N-butylcyclohexanamine hydrochloride at various concentrations to the wells. Include a known inhibitor as a positive control (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Dye Loading: Add the fluorescent neurotransmitter mimic and masking dye solution to all wells.

  • Kinetic Reading: Immediately place the plate in a bottom-read fluorescence plate reader set to the appropriate excitation and emission wavelengths. Read the fluorescence intensity every 1-2 minutes for 60-90 minutes.

Data Analysis:

  • Determine the rate of uptake (slope of the fluorescence vs. time curve) for each concentration.

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot percent inhibition against the log of the compound concentration and perform a non-linear regression to determine the IC₅₀ value for each transporter.[12]

PART 4: Visualization & Workflow Diagrams

G cluster_0 Phase 0: Preparation cluster_1 Phase I: Cytotoxicity cluster_2 Phase II: Exploratory Screening (Sub-toxic Concentrations) Compound N-butylcyclohexanamine HCl Solubility Aqueous Solubility Assessment Compound->Solubility MTT MTT Assay (Metabolic Activity) Solubility->MTT Inform Max Concentration LDH LDH Assay (Membrane Integrity) Solubility->LDH Inform Max Concentration CC50 Determine CC50 MTT->CC50 LDH->CC50 COX COX-1/2 Enzyme Inhibition Assay CC50->COX Set Conc. Range (< CC50) Transporter Neurotransmitter Transporter Uptake Assay CC50->Transporter Set Conc. Range (< CC50) IC50_COX Determine IC50 (COX-1 vs COX-2) COX->IC50_COX IC50_Transporter Determine IC50 (DAT, NET, SERT) Transporter->IC50_Transporter

Caption: Phased workflow for in vitro characterization.

G cluster_0 Cell Preparation cluster_1 Treatment & Incubation cluster_2 Detection Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 18-24h Seed->Incubate1 Treat 3. Add compound serial dilutions Incubate1->Treat Incubate2 4. Incubate 24-72h Treat->Incubate2 AddMTT 5. Add MTT reagent Incubate2->AddMTT Incubate3 6. Incubate 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add DMSO to dissolve crystals Incubate3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Next Steps

The protocols detailed in this guide provide a comprehensive framework for the initial in vitro characterization of N-butylcyclohexanamine hydrochloride. By systematically assessing its cytotoxicity, enzyme inhibitory potential, and effects on neurotransmitter transporters, researchers can build a foundational pharmacological profile for this compound. The results from these assays will guide future studies, including more detailed mechanism-of-action investigations, lead optimization efforts, and in vivo efficacy models. It is crucial to adhere to good in vitro method practices to ensure the generation of reliable and reproducible data.[13]

References

  • BenchChem. (2025). In-Depth Technical Guide: Characterization of N-butylcyclopentanamine hydrochloride (CAS Number 1049750-21-1).
  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
  • BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Adkins, E. M., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 964, 245–259.
  • Peng, J., et al. (2018).
  • G-Biosciences. (n.d.). MTT Cell Viability Assay Kit.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Knurek, J. (2023). How to calculate IC50. ResearchGate. Retrieved from [Link]

  • Molecular Devices. (n.d.).
  • Al-Zuaidy, M. H., et al. (2018). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Journal of Chemistry, 2018, 8104934.
  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Assay Genie. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Good Laboratory Practice and Compliance Monitoring, No. 22.
  • Gonzalez-Maeso, J. (2011). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 756, 207–219.
  • Li, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1358943.
  • Clippinger, A. J., et al. (2021). Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. ACS Chemical Toxicology, 14(5), 1135-1146.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays.
  • Glickman, F. (2005). A powerful tool for drug discovery. European Pharmaceutical Review.
  • National Toxicology Program. (2002).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Transporter Binding Assays for Formetorex Activity.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro α-Amylase Inhibition Assay for Erythrocentaurin.
  • Langer, E. S. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • National Center for Advancing Translational Sciences. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexylamine, n-sec-butyl-, hydrochloride (CAS 91342-33-5). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24946, N-Butyl cyclohexylamine. Retrieved from [Link]

  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Japanese Pharmacopoeia. (n.d.). Amitriptyline Hydrochloride Tablets.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of N-butylcyclohexanamine Hydrochloride

Welcome to the technical support center for N-butylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-butylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving N-butylcyclohexanamine hydrochloride in my organic solvent. Why is this happening?

The poor solubility of N-butylcyclohexanamine hydrochloride in many common organic solvents stems from its nature as an amine salt. The ionic character imparted by the hydrochloride salt makes it significantly more polar than its free base counterpart, N-butylcyclohexanamine.[1][2][3] This high polarity leads to strong crystal lattice energy, which requires a solvent with a high dielectric constant and the ability to effectively solvate both the ammonium cation and the chloride anion to overcome.

Most organic solvents, particularly non-polar and moderately polar aprotic solvents, lack the necessary characteristics to effectively break down this crystal lattice, resulting in poor solubility.[4] The bulky cyclohexyl and butyl groups also contribute to the molecule's overall lipophilicity, creating a molecule with conflicting solubility preferences.

Q2: What are the key physicochemical properties of N-butylcyclohexanamine hydrochloride that influence its solubility?

Understanding the physicochemical properties of N-butylcyclohexanamine hydrochloride is crucial for predicting and troubleshooting its solubility. While specific experimental data for this exact compound can be limited, we can infer its behavior based on related structures and general chemical principles.

PropertyValue/InformationImplication for Solubility
Molecular Formula C10H22ClNIndicates a significant hydrocarbon content, suggesting some lipophilic character.
Molecular Weight 191.74 g/mol [5]A moderate molecular weight that doesn't inherently preclude solubility.
Form Hydrochloride SaltThe primary driver of its polar nature and poor solubility in non-polar organic solvents.[1][3]
Predicted LogP (for free base) ~2.9-3.19[6][7]The positive LogP of the free base (N-butylcyclohexanamine) indicates a preference for lipophilic environments. This is in direct contrast to the properties of the salt form.
Hygroscopicity Likely hygroscopic[8]Amine hydrochlorides are often hygroscopic, meaning they can absorb moisture from the air. The presence of water can influence solubility, sometimes for the better in polar protic solvents, but can be detrimental in reactions requiring anhydrous conditions.
Q3: Which organic solvents are most likely to be successful for dissolving N-butylcyclohexanamine hydrochloride?

Based on the principles of "like dissolves like," polar protic solvents are generally the best starting point for dissolving amine hydrochlorides. These solvents can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions.

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the chloride anion and the ammonium cation, effectively solvating the salt.[9][10]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions compared to protic solvents. Solubility may be limited.
Non-polar/Weakly Polar Dichloromethane (DCM), Diethyl ether, Toluene, HexanesGenerally poor solvents for hydrochloride salts due to their inability to overcome the crystal lattice energy.[1][10]

It is important to note that even in polar protic solvents, the solubility may not be high and may require heating.

Troubleshooting Workflow

If you are experiencing poor solubility, the following workflow can help you systematically address the issue.

TroubleshootingWorkflow start Problem: Poor Solubility of N-butylcyclohexanamine HCl solvent Step 1: Solvent Selection - Start with polar protic solvents (MeOH, EtOH). - Consider polar aprotic (DMF, DMSO) if necessary. start->solvent temperature Step 2: Temperature Adjustment - Gently warm the mixture. - Monitor for decomposition. solvent->temperature If solubility is still low ph_mod Step 3: pH Modification (In-situ) - Add a non-nucleophilic organic base (e.g., TEA, DIPEA). - This generates the more soluble free base in solution. temperature->ph_mod If heating is insufficient conversion Step 4: Conversion to Free Base (Isolation) - Perform a liquid-liquid extraction to isolate the free base. - The free base will have significantly better solubility in organic solvents. temperature->conversion If in-situ modification is not suitable for the reaction success Resolution: Compound Dissolved ph_mod->success conversion->success

Caption: A stepwise approach to troubleshooting the poor solubility of N-butylcyclohexanamine hydrochloride.

Advanced Troubleshooting: Conversion to the Free Base

For many applications, particularly in organic synthesis where the hydrochloride salt can interfere with reagents, converting it to the more soluble free base is the most effective solution.[11][12][13] The free base, N-butylcyclohexanamine, is significantly more soluble in a wider range of organic solvents due to its non-ionic and more lipophilic nature.[1][7]

Experimental Protocol: Conversion of N-butylcyclohexanamine Hydrochloride to its Free Base

Objective: To convert the polar, poorly organic-soluble N-butylcyclohexanamine hydrochloride into its non-polar, organic-soluble free base form.

Materials:

  • N-butylcyclohexanamine hydrochloride

  • Deionized water

  • A suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • Aqueous base solution (e.g., 1 M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃))

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous drying agent (e.g., anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄))

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-butylcyclohexanamine hydrochloride in a minimal amount of deionized water in a beaker or flask.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Extraction and Basification: Add an equal volume of the chosen organic solvent (e.g., diethyl ether) to the separatory funnel. Slowly add the aqueous base solution (e.g., 1 M NaOH) to the separatory funnel.

    • Causality: The added base neutralizes the hydrochloric acid, converting the ammonium salt to the free amine. The free amine is less polar and will preferentially partition into the organic layer.

  • Mixing and Separation: Stopper the separatory funnel and, while periodically venting, gently shake the mixture. Allow the layers to separate. The top layer will typically be the organic layer (this depends on the solvent used; chlorinated solvents will be the bottom layer).

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine.

    • Causality: The brine wash helps to remove any residual water and inorganic salts from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl the flask and let it sit for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the organic solvent. The remaining residue is the N-butylcyclohexanamine free base.

Self-Validation: The successful conversion can be confirmed by a simple solubility test. The resulting free base should be readily soluble in a range of organic solvents where the hydrochloride salt was not. Further characterization can be performed using techniques like NMR or IR spectroscopy.

References

  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1939). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 61(7), 1951-1952. [Link]

  • Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 7(64), 40354-40361. [Link]

  • Cheméo. (n.d.). Cyclohexylamine, n-sec-butyl-, hydrochloride (CAS 91342-33-5). Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • NextSDS. (n.d.). N-butylcyclopropanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (n.d.). N-Butylidenecyclohexanamine | CAS#:1197-52-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24946, N-Butyl cyclohexylamine. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21115626, cis-4-(tert-Butyl)cyclohexanamine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). N-butylcyclohexylamine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • European Patent Office. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • U.S. Pharmacopeia. (2012, June 12). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, September 7). Convert Free base to 2HCl form. Retrieved from [Link]

Sources

Optimization

resolving common impurities in N-butylcyclohexanamine hydrochloride extraction

A Guide to Resolving Common Impurities in Synthesis and Extraction Welcome to the Technical Support Center for N-butylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Common Impurities in Synthesis and Extraction

Welcome to the Technical Support Center for N-butylcyclohexanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, extraction, and purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions - Understanding Common Impurities

This section addresses the most common impurities observed during the synthesis of N-butylcyclohexanamine hydrochloride and explains their origins.

Q1: My post-reaction analysis (GC-MS) shows a significant peak for cyclohexanol. What is the source of this impurity and how can I prevent it?

Answer:

The presence of cyclohexanol is a classic example of a competitive side reaction during reductive amination.

Causality: The synthesis of N-butylcyclohexanamine proceeds via the formation of an imine intermediate from cyclohexanone and n-butylamine, which is then reduced.[1] However, the reducing agent (e.g., sodium borohydride, NaBH₄) can also directly reduce the carbonyl group of the starting material, cyclohexanone, to cyclohexanol.[2] This side reaction competes with the desired reduction of the imine.

Prevention Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice to sodium borohydride (NaBH₄) for reductive aminations.[3] It is a milder and more selective reducing agent that reacts much faster with the protonated imine intermediate than with the ketone, significantly minimizing cyclohexanol formation.

  • Stepwise Procedure: An alternative is to pre-form the imine before adding the reducing agent. This can be done by stirring cyclohexanone and n-butylamine together in a solvent like methanol for 1-2 hours before introducing the NaBH₄.[4][5] This increases the concentration of the target intermediate, favoring the desired reaction pathway.

  • pH Control: The reaction is typically run under weakly acidic conditions to facilitate imine formation and protonation, which activates it for reduction. Careful control of pH can optimize the rate of imine formation over direct ketone reduction.

Q2: I've completed the extraction, but my NMR spectrum indicates the presence of unreacted cyclohexanone and n-butylamine. How can these be removed?

Answer:

Residual starting materials are common when a reaction does not go to completion. Their removal depends on their chemical properties.

Causality: Insufficient reaction time, improper stoichiometry, or suboptimal reaction conditions can lead to incomplete conversion of starting materials.

Removal Protocol:

  • n-Butylamine (Basic Impurity): This can be removed with an acidic wash during the liquid-liquid extraction of the free base. Before precipitating the hydrochloride salt, wash the organic layer containing your crude N-butylcyclohexanamine free base with a dilute solution of HCl (e.g., 0.5 M). The n-butylamine will be protonated to form its water-soluble hydrochloride salt and partition into the aqueous layer.

    • Validation Step: After the wash, check the pH of the aqueous layer to ensure it is acidic.

  • Cyclohexanone (Neutral Impurity):

    • Distillation: If you are purifying the free base before salt formation, fractional distillation under reduced pressure is highly effective. N-butylcyclohexanamine has a higher boiling point (approx. 207 °C) than cyclohexanone (approx. 155 °C).[6]

    • Bisulfite Adduct Formation: For smaller scales or persistent contamination, cyclohexanone can be removed by forming a solid sodium bisulfite adduct. Wash the organic solution of the crude product with a saturated sodium bisulfite solution. The adduct will precipitate or move to the aqueous phase and can be removed by filtration or separation.

Q3: My final product is an off-white or yellowish powder, not the expected white crystalline solid. What causes this discoloration and how can I fix it?

Answer:

Color impurities often arise from the formation of minor, highly conjugated byproducts or from the degradation of the amine.

Causality: Amines, in general, are susceptible to air oxidation, which can form colored impurities over time.[7] Additionally, side reactions during the synthesis, especially if run at high temperatures, can generate small amounts of chromophores.

Decolorization Protocol: Activated Carbon Treatment

This procedure should be performed during the recrystallization of the final hydrochloride salt.

  • Dissolution: Dissolve the crude, colored N-butylcyclohexanamine hydrochloride in the minimum amount of a suitable hot recrystallization solvent (e.g., aqueous ethanol).[8]

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Activated carbon has a high surface area that adsorbs the colored impurity molecules.

  • Hot Filtration: Swirl the hot mixture for 5-10 minutes. Then, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified, colorless product.[8]

Section 2: Troubleshooting Guide - Extraction & Purification Workflows

This section provides step-by-step solutions for common procedural issues.

Q1: I'm facing a persistent emulsion during the liquid-liquid extraction of the free base. How do I resolve this?

Answer:

Emulsion formation is a frequent challenge in extractions involving amines, which can act as surfactants, or when the sample contains other surfactant-like materials.

Causality: Vigorous shaking of the separatory funnel creates a large surface area between the aqueous and organic layers. If surfactant-like molecules are present, they can stabilize fine droplets of one phase within the other, preventing them from coalescing.

Emulsion_Troubleshooting

Q2: My final hydrochloride salt is sticky and oily, and it refuses to crystallize properly. What's going wrong?

Answer:

An oily or non-crystalline product, often called "oiling out," indicates that the purification process has been unsuccessful or that impurities are preventing the formation of a stable crystal lattice.

Causality:

  • Presence of Impurities: Even small amounts of impurities (like residual solvents or reaction byproducts) can disrupt the crystal lattice formation.

  • Incorrect Solvent: The solvent used for precipitation or recrystallization may be too good a solvent for the salt, preventing it from crashing out.

  • Excess HCl: A large excess of HCl can sometimes lead to the formation of oily, non-stoichiometric adducts.

  • Hygroscopic Product: The salt may be absorbing moisture from the atmosphere.

Troubleshooting Protocol:

  • Re-dissolve and Re-precipitate:

    • Place the oily product under high vacuum for several hours to remove any volatile solvents.

    • Re-dissolve the oil in a minimal amount of a polar solvent like isopropanol or ethanol.

    • Slowly add a non-polar "anti-solvent" like diethyl ether or ethyl acetate dropwise with vigorous stirring until the solution becomes cloudy.

    • Add a few drops of the polar solvent back until the solution is clear again.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • Allow the solution to stand, preferably at a reduced temperature (0-5 °C), to allow for slow crystal growth.[8]

  • Ensure Purity of the Free Base: If the problem persists, it is likely due to impurities. The best course of action is to convert the hydrochloride salt back to the free base (by dissolving in water and adding NaOH), re-extracting it into an organic solvent, drying, and purifying the free base by distillation before attempting the salt formation again.[4]

Section 3: Key Experimental Data and Protocols
Data Table: Physical Properties of Key Compounds

This data is crucial for planning separations, particularly distillations and extractions.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
N-butylcyclohexanamine 155.28207Slightly soluble in water; very soluble in alcohol, ether.[6]
Cyclohexanone 98.14155.6Soluble in water (8.7 g/100 mL at 20 °C), miscible with most organic solvents.
n-Butylamine 73.1477-78Miscible with water, ethanol, ether.
Cyclohexanol 100.16161.1Sparingly soluble in water (3.6 g/100 mL at 20 °C), miscible with organic solvents.
N-butylcyclohexanamine HCl 191.74N/A (Solid)Soluble in polar solvents like water and alcohols; sparingly soluble in non-polar organic solvents.[4][8]
Protocol: Recrystallization of N-butylcyclohexanamine Hydrochloride

This protocol provides a standardized method for purifying the final product.

  • Solvent Selection: Begin by identifying a suitable solvent system. For many amine hydrochlorides, a mixture of a polar solvent (in which the salt is soluble when hot) and a non-polar solvent (in which it is insoluble) works well. Aqueous ethanol (e.g., 90% ethanol) is a common starting point.[8]

  • Dissolution: In a flask, add the crude hydrochloride salt and the primary solvent (e.g., 90% ethanol). Heat the mixture with stirring (e.g., to 60-70°C) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, this is the point to add activated carbon and perform a hot filtration as described in Section 1, Q3.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath (0-5 °C) to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.

Synthesis_Pathway

References
  • N-Butyl cyclohexylamine | C10H21N. PubChem, National Institutes of Health. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Rojas-Montes, C. A., et al. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 12(9), 968. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • tert-butyl-cyclohexyl-amine - 51609-06-4. ChemSynthesis. [Link]

  • Cyclohexylamine. Wikipedia. [Link]

  • Organic volatile impurities in pharmaceuticals. PharmaTutor. [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. [Link]

  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Vaia. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for Amine Therapeutics

Welcome to the LC-MS Troubleshooting & Support Center. This guide is engineered for researchers and drug development professionals optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for N-butylcyclohexa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS Troubleshooting & Support Center. This guide is engineered for researchers and drug development professionals optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for N-butylcyclohexanamine hydrochloride .

As a secondary aliphatic amine, this compound presents classic chromatographic challenges: poor retention, severe peak tailing, and mass spectrometry (MS) ion suppression. This guide provides field-proven, self-validating methodologies to resolve these issues.

Optimization Workflow Visualization

Workflow Start N-butylcyclohexanamine LC-MS Optimization Evaluate Evaluate pKa & Column (Secondary Amine, pKa ~10.5) Start->Evaluate Acidic Acidic Mobile Phase (pH 2-3) Evaluate->Acidic Standard C18 Basic Basic Mobile Phase (pH 9.5-10.5) Evaluate->Basic High-pH Stable C18 TFA 0.1% TFA (Good Shape, Low MS) Acidic->TFA FA_DFA 0.1% FA or DFA (Balanced Shape & MS) Acidic->FA_DFA HybridCol Hybrid Silica Column (e.g., BEH Technology) Basic->HybridCol PostCol Post-Column NH4OH (Breaks TFA Ion-Pair) TFA->PostCol Mitigate Suppression Optimal Optimal ESI+ Signal & Chromatographic Resolution FA_DFA->Optimal PostCol->Optimal HybridCol->Optimal Neutral Analyte, High Retention

Logical workflow for optimizing LC-MS mobile phases for basic secondary amines.

Section 1: Fundamentals of Amine Retention & Ionization

Q1: Why does N-butylcyclohexanamine hydrochloride exhibit severe peak tailing and poor retention on standard C18 columns? A1: The causality lies in the molecule's acid-base chemistry. N-butylcyclohexanamine is a basic secondary amine with a high pKa (approximately 10.5). In standard acidic mobile phases (pH 2-3), the amine is fully protonated. This positive charge drastically reduces its hydrophobicity, leading to poor retention on reversed-phase (RP) columns. Furthermore, the protonated amine interacts strongly via secondary ion-exchange mechanisms with unendcapped, negatively charged residual silanols (pKa ~3.5-4.5) on the silica stationary phase, which is the primary cause of peak tailing []().

Q2: Should I use an acidic or basic mobile phase for this secondary amine? A2: Both approaches are valid, but they dictate your column choice and ionization mechanics:

  • Acidic Approach (pH < 3): Uses standard C18 columns. Requires ion-pairing agents to mask silanols and increase analyte hydrophobicity, but risks MS signal suppression.

  • Basic Approach (pH 9.5 - 10.5): Uses high-pH stable hybrid silica columns (e.g., Ethylene Bridged Hybrid, BEH). At pH 10, the amine is predominantly in its neutral free-base form. This maximizes hydrophobic retention and eliminates ionic interactions with silanols, yielding excellent peak shape . Surprisingly, basic amines still ionize efficiently in positive electrospray ionization (ESI+) at high pH due to gas-phase protonation and droplet surface phenomena .

Section 2: Mobile Phase Additives & MS Compatibility

Q3: I am using 0.1% Trifluoroacetic Acid (TFA) to improve peak shape, but my MS signal is drastically suppressed. Why does this happen? A3: TFA is an excellent ion-pairing agent that improves peak shape by neutralizing the positive charge of the amine and masking residual silanols. However, TFA causes severe signal suppression in ESI-MS through two distinct mechanisms:

  • High Surface Tension: Typical concentrations of TFA (0.1% v/v) increase the surface tension of the electrospray droplets, hindering efficient nebulization and spray formation .

  • Gas-Phase Ion Pairing: TFA forms a strong, neutral ion pair with the protonated amine. Unlike weaker acids, this pair fails to dissociate in the gas phase, effectively "masking" the analyte from the mass spectrometer and reducing sensitivity 1.

Q4: How can I mitigate TFA-induced ion suppression without sacrificing chromatographic resolution? A4: You can implement one of two field-proven strategies:

  • Alternative Modifiers (DFA): Substitute TFA with Difluoroacetic Acid (DFA). DFA is less acidic and less hydrophobic than TFA, providing a "goldilocks" compromise: it offers sufficient ion-pairing for sharp peaks, but is weak enough to dissociate in the MS source, significantly improving signal fidelity [[2]]().

  • Post-Column Addition: Retain TFA in the mobile phase but infuse a weak solution of ammonium hydroxide (NH₄OH) post-column via a T-junction. The introduced ammonium ions cause the neutral analyte-TFA ion pair to dissociate, releasing the free protonated amine into the gas phase and boosting the MS signal by up to 20-fold [[3]]().

Section 3: Step-by-Step Optimization Protocol

This protocol acts as a self-validating system to empirically determine the optimal mobile phase for N-butylcyclohexanamine.

Step 1: System Preparation & Baseline Establishment

  • Flush the LC system with 50:50 Water:Acetonitrile to remove residual salts or sticky TFA contaminants.

  • Install a hybrid C18 column (e.g., 2.1 x 50 mm, 1.7 µm) capable of withstanding pH extremes (pH 1-12).

  • Validation Check: Inject a blank to ensure no background amine contamination.

Step 2: Phase 1 - Weak Acid Evaluation (The Control)

  • Prepare Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade H₂O.

  • Prepare Mobile Phase B: 0.1% FA in Acetonitrile.

  • Run a generic gradient (5-95% B over 5 mins).

  • Validation Check: Evaluate retention factor (k') and asymmetry (As). If As > 1.5 (severe tailing), proceed to Step 3.

Step 3: Phase 2 - High-pH Evaluation (The Solution)

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with NH₄OH.

  • Prepare Mobile Phase B: Acetonitrile.

  • Run the identical gradient from Step 2.

  • Validation Check: Compare k' and As to Phase 1. The system is validated if As is between 0.9 and 1.2, and the Signal-to-Noise (S/N) ratio is > 100.

Step 4: Phase 3 - Ion-Pairing Rescue (If High-pH is incompatible with your system)

  • Prepare Mobile Phase A: 0.05% DFA in H₂O.

  • Prepare Mobile Phase B: 0.05% DFA in Acetonitrile.

  • Validation Check: Evaluate MS signal intensity against a 0.1% TFA baseline. If S/N < 100 under TFA conditions, the DFA substitution should mathematically demonstrate a >50% recovery in signal intensity to be considered successful.

Section 4: Quantitative Data & Additive Comparison

The following table summarizes the expected causality and quantitative outcomes when applying different mobile phase modifiers to N-butylcyclohexanamine LC-MS analysis.

Mobile Phase AdditivepH RangePrimary Mechanism of ActionPeak Asymmetry (As)Relative ESI+ Signal (%)
0.1% Formic Acid (FA) 2.6 - 2.8Weak protonation, poor silanol masking1.8 - 2.5 (Tailing)100% (Baseline)
0.1% Trifluoroacetic Acid (TFA) 1.8 - 2.0Strong ion-pairing, excellent silanol masking0.9 - 1.1 (Symmetrical)< 10% (Severe Suppression)
0.05% Difluoroacetic Acid (DFA) 2.2 - 2.4Moderate ion-pairing, weaker gas-phase bond1.0 - 1.2 (Good)60 - 80%
10 mM NH₄HCO₃ (High pH) 9.5 - 10.5Analyte neutralization (free base form)0.9 - 1.1 (Symmetrical)90 - 110% (Gas-phase protonation)
References
  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines".

  • Sigma-Aldrich. "Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS".

  • Benchchem. "Technical Support Center: Navigating TFA-Induced Signal Suppression in Mass Spectrometry". 1

  • Waters Corporation. "Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing". 2

  • PubMed. "Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide". 3

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of N-butylcyclohexanamine Hydrochloride

Welcome to the technical support guide for N-butylcyclohexanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-butylcyclohexanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this compound. By understanding the potential degradation pathways and implementing proper storage protocols, you can safeguard your experimental outcomes and maintain the highest quality of your research materials.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of N-butylcyclohexanamine hydrochloride.

Q1: What are the optimal conditions for the long-term storage of N-butylcyclohexanamine hydrochloride?

For maximum stability, N-butylcyclohexanamine hydrochloride should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to prevent exposure to atmospheric moisture and contaminants.[2][3] While it is stable under normal room temperature conditions, for extended storage (months to years), refrigeration at 2-8°C is recommended to minimize any potential for thermal degradation.[4] The storage area should be free from sources of ignition, such as open flames or hot surfaces.

Q2: What is the expected shelf-life of N-butylcyclohexanamine hydrochloride?

Under ideal storage conditions as described above, N-butylcyclohexanamine hydrochloride is a stable compound. While a specific shelf-life is determined by the manufacturer, analogous amine hydrochloride salts can have a shelf life of up to 36 months when stored correctly.[4] The key to maximizing shelf-life is strict adherence to recommended storage protocols, particularly protection from moisture, heat, and incompatible chemicals.

Q3: What are the primary signs that my sample may have degraded?

Visual inspection is the first step. Any change from its initial appearance, such as discoloration, clumping, or the development of an unusual odor, may indicate degradation or contamination. For a definitive assessment, analytical techniques are required. The appearance of new peaks or a decrease in the area of the main peak in an HPLC or GC chromatogram is a quantitative indicator of degradation.[5]

Q4: What chemical substances are incompatible with N-butylcyclohexanamine hydrochloride and should be avoided in storage?

It is critical to store N-butylcyclohexanamine hydrochloride segregated from incompatible materials. The primary substances to avoid are:

  • Strong oxidizing agents [6]

  • Acids and Acid Anhydrides [6]

  • Acid Chlorides

  • Carbon Dioxide (CO2)

Storing amines and acids in the same cabinet should be avoided, as their fumes can react to form a fine particulate dust.[7]

Part 2: Troubleshooting Guide for Suspected Degradation

This guide provides a systematic approach to identifying and addressing potential stability issues with your N-butylcyclohexanamine hydrochloride sample.

Issue 1: I observe unexpected peaks in my HPLC analysis of a stored sample.

The presence of new peaks in your chromatogram is a strong indicator of degradation or contamination.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 cluster_1 A Suspicion of Degradation (e.g., Unexpected HPLC Peaks) B 1. Perform Visual Inspection A->B C Any discoloration, clumping, or odor? B->C D 2. Confirm with Reference Standard C->D No J Sample is likely degraded. Consider discarding. C->J Yes E Does the retention time of the main peak match the fresh standard? D->E F 3. Perform Forced Degradation Study E->F Yes K Main compound is confirmed. Unknown peaks are impurities. E->K No, retention time shifted G Do any forced degradation peaks match the unknown peaks? F->G H Peaks are likely known degradation products. Proceed to quantify. G->H Yes I Peaks may be from an unknown degradation pathway or external contamination. G->I No

Caption: Troubleshooting workflow for suspected sample degradation.

Explanation of Steps:

  • Reference Standard Comparison: The most reliable first step is to analyze a fresh, properly stored, or newly purchased reference standard under the exact same HPLC conditions. A shift in the retention time of your main peak or the absence of impurity peaks in the standard can confirm degradation.

  • Forced Degradation Studies: To identify the likely nature of your degradation products, you can perform forced degradation studies.[8] By intentionally exposing small aliquots of a fresh sample to conditions like acid, base, oxidation (e.g., dilute H₂O₂), heat, and light, you can generate the most probable degradation products.[9][10] Matching the retention times of these new peaks to the unknown peaks in your stored sample helps in their identification.[10]

Issue 2: My solid sample has become discolored or has clumped together.

This is often a sign of moisture absorption or a reaction with atmospheric components. Amines are known to be hygroscopic, meaning they readily absorb moisture from the air.[11]

Corrective Actions:

  • Assess Usability: The material may still be usable if the degradation is minor. Analyze the sample using a validated stability-indicating method (like HPLC) to quantify the purity.[9] If the purity is below your experimental tolerance, the sample should be discarded.

  • Improve Storage: Immediately transfer any remaining high-quality material to a new, clean, dry container. Store the container inside a desiccator with a fresh desiccant to provide a moisture-free environment.[11] For ultimate protection, consider backfilling the container headspace with an inert gas like argon or nitrogen.[2]

Part 3: Recommended Protocols and Data

Protocol 1: Standard Operating Procedure for Long-Term Storage

  • Receiving: Upon receipt, inspect the container for an intact seal. If the seal is broken, do not accept the product.

  • Container: Use only the original manufacturer's container or a container made of compatible material, such as amber glass with a tightly sealing cap.[11]

  • Environment: Place the sealed container in a designated, well-ventilated cold storage unit (refrigerator at 2-8°C).[4] This area must be free of incompatible chemicals, especially acids and oxidizing agents.[12]

  • Moisture Control: For added protection, place the primary container inside a secondary container or a desiccator cabinet containing a desiccant (e.g., silica gel).

  • Labeling: Label the container clearly with the date received and the date opened.

  • Handling: When accessing the material, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[7] Handle the material quickly in a low-humidity environment or a glove box if possible. Reseal the container tightly immediately after use.

Data Summary: Impact of Storage Conditions on Stability

ParameterRecommended ConditionCondition to AvoidRationale for Avoidance
Temperature 2-8°C (Refrigerated)High temperatures, heat sources, direct sunlight[12]Heat accelerates chemical degradation reactions.[10]
Atmosphere Tightly sealed container, under inert gas (Ar, N₂)[2]Open to air, high humidityAmines can be hygroscopic, leading to hydrolysis.[11] Oxygen can cause oxidation.
Light Store in an amber or opaque container in the dark[12]Prolonged exposure to direct UV or room lightLight can provide the energy for photolytic degradation pathways.[8]
Compatibility Segregated storageStorage with acids, strong oxidizers, acid chlorides[6]Risk of vigorous chemical reaction and degradation of the sample.[6]
Part 4: Scientific Background

The Role of the Hydrochloride Salt

N-butylcyclohexanamine is a secondary amine. Converting the basic amine to its hydrochloride salt significantly enhances its stability. The salt form is generally a crystalline solid, which is less volatile and less susceptible to atmospheric oxidation compared to the free base liquid. The protonated nitrogen atom is also less nucleophilic, reducing its reactivity with atmospheric CO₂ or other electrophilic contaminants.

Potential Degradation Pathways

While N-butylcyclohexanamine hydrochloride is stable, under forcing conditions (e.g., high heat, presence of strong oxidizers), degradation can occur. The most likely pathways involve the amine functional group.

Degradation_Pathway A N-butylcyclohexanamine (Parent Compound) B Stressor (e.g., Strong Oxidizing Agent, High Heat, UV Light) A->B C Degradation Product (Example 1) N-oxide of N-butylcyclohexanamine B->C Oxidation D Degradation Product (Example 2) Cyclohexylamine (via N-dealkylation) B->D N-Dealkylation

Caption: Hypothetical oxidative degradation pathways for the parent amine.

  • Oxidation: Amines are susceptible to oxidation.[8] This can lead to the formation of N-oxides or other oxidized species, especially in the presence of oxidizing agents or under photolytic conditions.

  • N-Dealkylation: Under certain thermal or oxidative stress, the butyl group could potentially be cleaved, leading to the formation of cyclohexylamine as a degradation product.

  • Hydrolysis (of free base): If the hydrochloride salt is exposed to a basic environment, it can revert to the free base. The free base is more susceptible to degradation, including reacting with water (hydrolysis), although this is less common for simple amines compared to other functional groups.[8]

By understanding these potential liabilities and implementing the stringent storage protocols outlined in this guide, you can ensure the long-term stability and reliability of your N-butylcyclohexanamine hydrochloride for all research applications.

References
  • Cannon Water Technology, Inc. Safety Data Sheet. Retrieved from [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). 6. Analytical Methods. Retrieved from [Link]

  • National Institute of Standards and Technology. Cyclohexanamine, N-butyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Tokuyama, S., & Hatano, K. (1995). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 61(12), 4475–4478. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. N-Butyl cyclohexylamine. In PubChem Compound Database. Retrieved from [Link]

  • Cheméo. Chemical Properties of Cyclohexylamine, n-sec-butyl-, hydrochloride (CAS 91342-33-5). Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Drug Delivery and Therapeutics, 5(2), 18-28. Retrieved from [Link]

  • ScienceMadness Wiki. (2025, August 20). Safe handling and storage of chemicals. Retrieved from [Link]

  • Nyari, Y., et al. (2013). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Journal of Basic Microbiology, 53(1), 89-94. Retrieved from [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Retrieved from [Link]

  • National Center for Biotechnology Information. cis-4-(tert-Butyl)cyclohexanamine hydrochloride. In PubChem Compound Database. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(s4), 13-20. Retrieved from [Link]

  • Gamal, M. (2016, January 5). LC-MS as a stability-indicating method for analysis of Hyoscine N-Butyl Bromide under stress degradation conditions with identification of degradation products. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-Butylcyclohexanamine Hydrochloride vs. N-Methylcyclohexanamine

Executive Summary In organic synthesis and pharmaceutical development, the selection of secondary amine building blocks profoundly impacts reaction kinetics, yield, and downstream processing. This guide provides an objec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and pharmaceutical development, the selection of secondary amine building blocks profoundly impacts reaction kinetics, yield, and downstream processing. This guide provides an objective, data-driven comparison between N-methylcyclohexanamine (NMCHA) and N-butylcyclohexanamine hydrochloride (NBCHA·HCl) . While both share a core cyclohexyl ring, their divergent N-alkyl substituents and physical states (free base vs. hydrochloride salt) dictate entirely distinct reactivity profiles.

Structural Causality & Reactivity Profiles

N-Methylcyclohexanamine (NMCHA)

NMCHA is a secondary aliphatic amine supplied as a free base liquid. The N-methyl group imparts minimal steric bulk, making the nitrogen lone pair highly accessible. Consequently, NMCHA acts as a potent nucleophile in SN2 substitutions and acylations[1]. Its moderate basicity allows it to readily accept protons, but its primary utility in drug development lies in its unhindered nucleophilic attack[2].

N-Butylcyclohexanamine Hydrochloride (NBCHA·HCl)

NBCHA is typically supplied as a hydrochloride salt to enhance shelf-life, prevent oxidative degradation, and improve the handling of the otherwise volatile amine[3]. The presence of the flexible but sterically demanding n-butyl chain significantly increases the steric cone angle around the nitrogen atom[4].

Causality Insight: To utilize NBCHA as a nucleophile, the salt must first be neutralized (freebased) in situ. Even after freebasing, the bulky n-butyl group sterically hinders the approach of the nitrogen lone pair to electrophilic centers. This steric clash raises the activation energy of the transition state, slowing down reaction kinetics and potentially reducing yields when reacting with bulky electrophiles compared to NMCHA.

Mechanistic Workflow & Transition State Energetics

The following diagram illustrates the divergent workflows and energetic pathways required for electrophilic substitution using these two amines.

G cluster_0 N-Butylcyclohexanamine HCl Pathway cluster_1 N-Methylcyclohexanamine Pathway Node1 NBCHA·HCl (Salt) Node2 Deprotonation (Base) Node1->Node2 Node3 Free NBCHA (Bulky) Node2->Node3 Node5 Electrophilic Substitution (SN2) Node3->Node5 Nucleophilic Attack Node4 NMCHA (Free Base) Node4->Node5 Nucleophilic Attack Node6 Hindered TS (High Activation Energy) Node5->Node6 Node7 Accessible TS (Low Activation Energy) Node5->Node7

Mechanistic workflow comparing reactivity and transition state energetics of NBCHA vs NMCHA.

Quantitative Data: Reactivity Comparison

To facilitate objective selection, the physical and kinetic parameters of both compounds are summarized below.

ParameterN-Methylcyclohexanamine (NMCHA)N-Butylcyclohexanamine HCl (NBCHA·HCl)Impact on Experimental Design
CAS Number 100-60-710108-56-2 (Free base)[3]Regulatory and sourcing identification.
Physical State Colorless liquidSolid (Salt form)NBCHA·HCl requires weighing as a solid; NMCHA can be dispensed volumetrically.
Steric Bulk (N-Alkyl) Low (Methyl group)High (n-Butyl group)NBCHA exhibits slower reaction rates with bulky electrophiles due to steric clash.
Preparation Req. Direct useRequires in situ neutralizationNBCHA·HCl requires an auxiliary base (e.g., TEA, DIPEA) to liberate the reactive free amine.
Relative Nucleophilicity High[1]Moderate to LowNMCHA is preferred for rapid SN2 reactions; NBCHA requires elevated temperatures or longer times.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols outline a comparative N-acylation workflow. This self-validating system uses an internal standard to objectively measure reaction completion and kinetic disparities.

Protocol: Comparative N-Acylation with Benzoyl Chloride

Objective: To quantify the kinetic disparity between unhindered (NMCHA) and hindered (NBCHA) secondary amines during amide bond formation.

Materials:

  • Amine A: N-Methylcyclohexanamine (NMCHA)

  • Amine B: N-Butylcyclohexanamine Hydrochloride (NBCHA·HCl)

  • Electrophile: Benzoyl chloride

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Internal Standard: Biphenyl (for HPLC tracking)

Step-by-Step Methodology:

  • Preparation & Freebasing (The Causality Step):

    • Reaction A (NMCHA): In an oven-dried flask under nitrogen, dissolve 1.0 mmol of NMCHA in 5.0 mL of anhydrous DCM. Add 1.2 mmol of DIPEA.

    • Reaction B (NBCHA·HCl): In a parallel flask, suspend 1.0 mmol of NBCHA·HCl in 5.0 mL of anhydrous DCM. Add 2.2 mmol of DIPEA.

    • Scientific Rationale: NBCHA·HCl requires exactly 1.0 equivalent of base just to neutralize the hydrochloride salt and liberate the nucleophilic free amine. The additional 1.2 equivalents act as the acid scavenger for the subsequent acylation. Failing to account for this stoichiometry will stall Reaction B.

  • Electrophile Addition:

    • Cool both flasks to 0 °C using an ice bath to control the exothermic nature of the acylation.

    • Add 1.1 mmol of benzoyl chloride dropwise to each flask over 5 minutes.

    • Add 0.1 mmol of biphenyl to each flask as an internal standard for quantitative HPLC analysis.

  • Reaction Monitoring (Self-Validation):

    • Remove the ice baths and allow reactions to warm to room temperature (20 °C).

    • Take 10 µL aliquots at 15 min, 30 min, 1 hr, and 3 hr marks. Quench in 1 mL of methanol and analyze via HPLC (UV detection at 254 nm).

    • Expected Results: Reaction A (NMCHA) will show >95% conversion within 30 minutes due to low steric hindrance[1]. Reaction B (NBCHA) will exhibit a delayed kinetic profile, often requiring 3-4 hours to reach >90% conversion, as the flexible n-butyl chain impedes the Bürgi-Dunitz trajectory of the incoming electrophile.

  • Workup & Isolation:

    • Dilute the reaction mixtures with an additional 10 mL of DCM.

    • Wash sequentially with 1M HCl (10 mL) to remove unreacted amines, saturated aqueous NaHCO3 (10 mL) to neutralize residual acid, and brine (10 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the respective N-alkyl-N-cyclohexylbenzamides.

Conclusion

When designing synthetic routes, the choice between NMCHA and NBCHA·HCl must account for both physical state and steric profile. NMCHA serves as an excellent, highly reactive building block for rapid functionalization[5]. Conversely, while NBCHA·HCl offers superior storage stability[3], its bulky n-butyl group inherently dampens nucleophilicity, necessitating adjusted stoichiometries (for freebasing) and extended reaction times to achieve comparable yields.

References

  • Newtopchem. "n-methylcyclohexylamine chemical properties and applications in organic synthesis.
  • PubChem. "N-Methylcyclohexylamine | C7H15N | CID 7514.
  • Chem960. "10108-56-2(N-butylcyclohexanamine).
  • PubChem. "N-Butyl cyclohexylamine | C10H21N | CID 24946.
  • CymitQuimica. "CAS 100-60-7: N-Methylcyclohexylamine.
  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties and Synthesis of N-Methylcyclohexylamine.

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for N-butylcyclohexanamine Hydrochloride Detection

This guide provides an in-depth comparison of analytical methodologies for the robust detection and quantification of N-butylcyclohexanamine hydrochloride. Designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the robust detection and quantification of N-butylcyclohexanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causality behind experimental choices. We will dissect the advantages and limitations of prevalent techniques, supported by illustrative experimental data and protocols grounded in established regulatory frameworks. Our objective is to equip you with the scientific rationale required to select, develop, and validate analytical methods that are not only compliant but fundamentally reliable and fit-for-purpose.

The Imperative for Rigorous Method Validation

N-butylcyclohexanamine hydrochloride, as a secondary amine salt, is representative of a class of compounds often used as key starting materials or intermediates in pharmaceutical synthesis. The accurate determination of its purity, potency, and impurity profile is non-negotiable for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the validation of analytical methods through guidelines harmonized by the International Council for Harmonisation (ICH).[1][2] Validation is the documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[1] The recently revised ICH Q2(R2) and new ICH Q14 guidelines emphasize a more modern, risk-based lifecycle approach to analytical procedure development and validation, moving from a simple compliance exercise to a proactive, science-driven quality assurance strategy.[2][3]

Foundational Pillars of Method Validation

Before comparing specific technologies, it is crucial to understand the core performance characteristics that must be evaluated for any quantitative analytical method. These parameters, as defined by ICH Q2(R2), ensure the method is reliable for its intended use.[3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known quantity of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

G cluster_0 Development & Validation Lifecycle ATP Define Analytical Target Profile (ATP) Dev Method Development ATP->Dev Guides Development Protocol Prepare Validation Protocol Dev->Protocol Defines Method Execute Execute Validation Experiments Protocol->Execute Dictates Experiments Report Prepare Validation Report Execute->Report Generates Data Lifecycle Continuous Monitoring Report->Lifecycle Approves Method

Sources

Validation

A Comprehensive Guide to N-butylcyclohexanamine Hydrochloride and its Role in Synthesis Compared to Other Secondary Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and efficiency. Secondary a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and efficiency. Secondary aliphatic amines are a cornerstone of this chemical toolbox, serving as versatile nucleophiles, bases, and ligands. This guide provides an in-depth technical comparison of N-butylcyclohexanamine hydrochloride with other commonly employed secondary aliphatic amines, namely dicyclohexylamine, diisopropylamine, and dibutylamine. By examining their structural nuances, reactivity profiles, and performance in key synthetic transformations, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to the Contenders: A Structural and Physicochemical Overview

The utility of a secondary amine in a given reaction is largely dictated by the interplay of its electronic and steric properties. The nature of the alkyl or cycloalkyl substituents on the nitrogen atom governs its basicity, nucleophilicity, and ability to coordinate with metal centers.

N-butylcyclohexanamine , with its combination of a flexible n-butyl group and a more rigid cyclohexyl moiety, presents a unique steric and electronic profile. The hydrochloride salt form enhances its stability and handling properties.[1]

Dicyclohexylamine is characterized by the presence of two bulky cyclohexyl groups, rendering it a sterically hindered and strong organic base.[2][3][4] This steric bulk can be advantageous in directing the stereochemical outcome of reactions and in forming crystalline salts for the resolution of chiral compounds.[2]

Diisopropylamine is another sterically hindered secondary amine, widely recognized for its use in the preparation of the non-nucleophilic base, lithium diisopropylamide (LDA).[5] Its bulky isopropyl groups effectively shield the nitrogen's lone pair, making it a poor nucleophile but an effective proton scavenger.[5][6][7]

Dibutylamine features two linear butyl chains, resulting in less steric hindrance compared to dicyclohexylamine and diisopropylamine. This makes it a more accessible nucleophile and it finds broad applications as a corrosion inhibitor, an emulsifier, and a flotation agent.[1]

A summary of the key physicochemical properties of these amines is presented in Table 1.

PropertyN-butylcyclohexanamineDicyclohexylamineDiisopropylamineDibutylamine
Molecular Formula C₁₀H₂₁NC₁₂H₂₃NC₆H₁₅NC₈H₁₉N
Molecular Weight 155.28 g/mol 181.32 g/mol 101.19 g/mol 129.24 g/mol
Boiling Point ~209-211 °C256 °C84 °C159-161 °C
pKa of Conjugate Acid ~11.1 (estimated)~11.2~11.0~11.3
Steric Hindrance ModerateHighHighLow to Moderate

Table 1: Physicochemical Properties of Selected Secondary Aliphatic Amines

The Crucial Role of Steric Hindrance and Basicity

The performance of these amines in synthesis is a direct consequence of their steric and electronic characteristics.

Basicity: The basicity of aliphatic amines is influenced by the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.[8][9] In the gas phase, basicity generally increases from primary to tertiary amines. However, in solution, solvation effects also play a crucial role. Secondary amines are often the most basic in aqueous solution due to a favorable balance between the inductive effect and the ability of the conjugate acid to be stabilized by hydrogen bonding with solvent molecules.[9]

Steric Hindrance: The size and arrangement of the groups attached to the nitrogen atom create steric bulk, which can hinder the approach of reactants.[8][10] While high steric hindrance can reduce nucleophilicity, it is a desirable trait for non-nucleophilic bases, which are designed to deprotonate a substrate without engaging in unwanted side reactions.[6] The steric environment also plays a critical role in asymmetric synthesis, where bulky amines can act as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction.[11][12]

Steric_vs_Electronic_Effects cluster_properties Amine Properties cluster_factors Influencing Factors Basicity Basicity Reactivity Reactivity Basicity->Reactivity Nucleophilicity Nucleophilicity Nucleophilicity->Reactivity Steric_Hindrance Steric_Hindrance Steric_Hindrance->Nucleophilicity Decreases Steric_Hindrance->Reactivity Influences Selectivity Inductive_Effect Inductive Effect (Electron Donating Groups) Inductive_Effect->Basicity Increases Solvation Solvation of Conjugate Acid Solvation->Basicity Modulates Bulky_Substituents Bulky Substituents Bulky_Substituents->Steric_Hindrance Increases

Caption: Interplay of electronic and steric effects on amine reactivity.

Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in specific chemical reactions. Here, we compare the application of N-butylcyclohexanamine hydrochloride and its counterparts in several fundamental synthetic transformations.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[13] The choice of amine can significantly impact the reaction's efficiency and selectivity.

While direct comparative studies are limited, we can infer performance based on related reactions. For instance, the reductive amination of cyclohexanone with n-butylamine has been shown to proceed with high conversion and selectivity to the corresponding secondary amine under optimized conditions.[14][15][16] The moderate steric bulk of N-butylcyclohexanamine would be expected to lead to good yields in similar reactions, potentially offering a balance between reactivity and selectivity, and minimizing the formation of tertiary amine byproducts.

In contrast, highly hindered amines like diisopropylamine can be less reactive in reductive amination, sometimes requiring more forcing conditions.[17] However, their steric bulk can be advantageous in achieving high diastereoselectivity when a chiral carbonyl compound is used.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the carbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the secondary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction with water or a dilute acid, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by distillation or column chromatography.

Reductive_Amination_Workflow start Start reactants Mix Carbonyl Compound and Secondary Amine start->reactants imine Iminium Ion Formation reactants->imine Stir at RT reduction Add Reducing Agent imine->reduction Cool to 0°C workup Quench and Extract reduction->workup Reaction Complete purification Purify Product workup->purification end End purification->end

Caption: General workflow for reductive amination.

N-Alkylation

The N-alkylation of secondary amines to form tertiary amines is a fundamental transformation. However, controlling the reaction to achieve selective mono-alkylation of primary amines to secondary amines can be challenging due to over-alkylation. The choice of secondary amine can influence the rate and selectivity of subsequent alkylation reactions.

The moderate steric hindrance of N-butylcyclohexanamine would likely result in a moderate rate of N-alkylation. In contrast, the high steric bulk of dicyclohexylamine and diisopropylamine significantly retards the rate of N-alkylation, making them less prone to forming quaternary ammonium salts. This property is particularly useful when these amines are used as bases in reactions involving alkyl halides, as they are less likely to be consumed by a side reaction. Dibutylamine, with its lower steric hindrance, would be expected to undergo N-alkylation more readily.

A study on the selective N-alkylation of primary amine hydrobromides with alkyl bromides investigated the use of various bases, including dicyclohexylamine.[1][9] This highlights the importance of the secondary amine's properties in controlling reactivity.

Role as Ligands in Cross-Coupling Reactions

Bulky secondary amines can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][10][11][18] The steric and electronic properties of the amine ligand are crucial for stabilizing the active palladium catalyst and facilitating the catalytic cycle.

Applications Beyond Synthesis: Corrosion Inhibition

Secondary aliphatic amines are also widely used as corrosion inhibitors, particularly in the petroleum industry.[19] Their effectiveness stems from their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[19] The structure of the amine plays a significant role in its performance as a corrosion inhibitor.

Dibutylamine is a well-known corrosion inhibitor.[1][20] A comparative study on the corrosion resistance of steel in a chloride environment showed that multi-component inhibitors containing amines can provide excellent protection.[5][21] The performance of these amines is a complex interplay of their ability to adsorb to the metal surface (favored by higher electron density on the nitrogen) and the packing density of the protective film (influenced by steric hindrance).[19] While tertiary amines have higher electron density, their steric bulk can prevent the formation of a dense film.[19] Less hindered secondary amines, like dibutylamine, may form a more compact and effective protective layer.[19] Given its structure, N-butylcyclohexanamine could also exhibit good corrosion inhibition properties, though specific comparative data is needed.

Conclusion: Selecting the Right Tool for the Job

The choice between N-butylcyclohexanamine hydrochloride and other secondary aliphatic amines is a nuanced decision that depends on the specific requirements of the synthetic transformation.

  • N-butylcyclohexanamine hydrochloride offers a unique balance of moderate steric hindrance and basicity, making it a versatile reagent for a range of applications, including reductive amination and potentially as a ligand in catalysis. Its hydrochloride form provides enhanced stability for storage and handling.

  • Dicyclohexylamine is the go-to choice when high steric bulk is required, for instance, as a non-nucleophilic base or as a resolving agent for chiral compounds.

  • Diisopropylamine is a highly sterically hindered and non-nucleophilic base, most famously used to generate LDA. Its primary role is as a proton scavenger in reactions where nucleophilic attack by the base must be avoided.

  • Dibutylamine , with its lower steric hindrance, is a more potent nucleophile and finds widespread use in industrial applications such as corrosion inhibition.

Ultimately, the optimal choice of secondary amine will be determined by the specific reaction conditions, the nature of the substrates, and the desired outcome. This guide provides a framework for understanding the key factors that govern the reactivity of these important building blocks, empowering researchers to make more informed decisions in their synthetic endeavors. Further experimental comparisons under standardized conditions are warranted to provide a more definitive quantitative ranking of their performance in various synthetic applications.

References

  • BenchChem. (2025). A Comparative Analysis of Secondary vs. Tertiary Amines as Corrosion Inhibitors.
  • Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.).
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. (2022, December 15).
  • BenchChem. (2025). A Comparative Analysis of Diisoamylamine and Diisopropylamine as Bases in Organic Synthesis.
  • Chemistry Guru. (n.d.). 2021 P1 Q21 - Comparing Basicity of Amines.
  • BenchChem. (2025).
  • Dibutylamine as a Corrosion Inhibitor: Protecting Industrial Assets. (n.d.).
  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2011, September 8).
  • Diisopropylamine - Wikipedia. (n.d.).
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019, September 19). MDPI.
  • Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film. (2023, March 28).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini, Francesca Clemente, Franc*. (n.d.).
  • The Effect of Two Amine-Based Corrosion Inhibitors in Improving the Corrosion Resistance of Carbon Steel in Sea Water. (2013, December 4).
  • N,N-Diisopropylethylamine: Application, synthesis and toxicity. (2023, April 11). ChemicalBook.
  • Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3. (2011, September 8).
  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg. (2014, April 7).
  • Reductive amination of cyclohexanone via bimetallic Rh-Ni catalysts: A pathway to improved c
  • applications of dicyclohexylamine in the pharmaceutical industry today. (2024, December 20).
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020, December 11).
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.).
  • Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY | Request PDF. (2025, August 5).
  • Dicyclohexylamine - Wikipedia. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines.
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsatur
  • Myers Chem 115. (n.d.).
  • BenchChem. (2025). Catalytic Applications of Bulky Amines in Cross-Coupling Reactions.
  • BenchChem. (2025). A Comparative Analysis of the Basicity of N-Methylnonan-2-amine and Other Alkylamines.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). PMC.
  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine?. (2016, December 27).
  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines.
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.
  • BenchChem. (2025).
  • Chiral resolution - Wikipedia. (n.d.).
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • comparison between dicyclohexylamine and other amines in industrial uses. (2024, December 20). BDMAEE.
  • Diisopropylamine – Knowledge and References. (n.d.). Taylor & Francis.

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Comparative

benchmarking N-butylcyclohexanamine hydrochloride synthesis routes for scalability

As a Senior Application Scientist, navigating the scale-up of secondary amine synthesis requires balancing atom economy, safety, and downstream processing (DSP) efficiency. N-butylcyclohexanamine (CAS 10108-56-2) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the scale-up of secondary amine synthesis requires balancing atom economy, safety, and downstream processing (DSP) efficiency. N-butylcyclohexanamine (CAS 10108-56-2) is a highly versatile secondary amine utilized as a critical building block in agrochemicals and pharmaceutical derivatives, particularly in structure-activity relationship (SAR) studies targeting central nervous system (CNS) 5-HT2A receptors[1].

While the free base is a hydrophobic, moderately polar liquid, isolating the target as a hydrochloride (HCl) salt is a mandatory DSP step in pharmaceutical manufacturing. The HCl salt prevents aerial oxidation, significantly enhances shelf-life, and provides the aqueous solubility required for formulation.

In this guide, we objectively benchmark two highly scalable reductive amination routes for synthesizing N-butylcyclohexanamine hydrochloride: Bimetallic Chemocatalysis and Continuous Flow Biocatalysis .

Mechanistic Pathway Analysis

Both routes rely on the initial condensation of cyclohexanone and n-butylamine to form an imine intermediate. The divergence lies in the reduction step: Route A utilizes high-pressure hydrogen gas over a transition metal catalyst, while Route B employs an NADPH-dependent Imine Reductase (IRED) enzyme.

SynthesisRoutes Ketone Cyclohexanone + n-Butylamine RouteA Route A: Chemocatalysis (Rh-Ni/SiO₂, H₂, 100°C) Ketone->RouteA RouteB Route B: Biocatalysis (IREDs, NADPH, 30°C) Ketone->RouteB ImineA Imine Intermediate RouteA->ImineA Condensation BaseA N-butylcyclohexanamine (Free Base) ImineA->BaseA Hydrogenation HCl Anhydrous HCl in Ether (Crystallization) BaseA->HCl ImineB Imine Intermediate RouteB->ImineB Condensation BaseB N-butylcyclohexanamine (Free Base) ImineB->BaseB Enzymatic Reduction BaseB->HCl Product N-butylcyclohexanamine HCl (Target API Intermediate) HCl->Product

Fig 1. Chemocatalytic vs. biocatalytic synthesis pathways for N-butylcyclohexanamine HCl.

Route A: Bimetallic Chemocatalysis (Rh-Ni/SiO₂)

Causality & Design Principles

Traditional reductive amination often employs Pd/C or Raney Nickel. However, monometallic catalysts frequently suffer from over-alkylation, yielding tertiary amine byproducts. By utilizing a2[2], we exploit a synergistic effect: Rhodium provides exceptional hydrogenation activity, while the addition of Nickel enhances metal dispersion and introduces surface acidity. This acidity accelerates the initial imine condensation, driving the equilibrium forward and resulting in >96% selectivity for the secondary amine[2].

Self-Validating Experimental Protocol

Note: This protocol incorporates built-in validation checks to ensure process integrity before advancing to the next step.

  • Catalyst Activation: Pre-reduce the 2 wt.% Rh-Ni/SiO₂ catalyst under a continuous H₂ flow at 300 °C for 2 hours.

    • Validation Check: The catalyst powder must transition from pale green (NiO) to dark grey/black. Failure to change color indicates incomplete reduction to zero-valent metals, which will stall the reaction.

  • Reaction Setup: In a 100 mL glass-coated autoclave, combine cyclohexanone (10 mmol) and n-butylamine (12 mmol, 1.2 eq) in 50 mL anhydrous cyclohexane.

    • Validation Check: Monitor the internal temperature. A slight exotherm (ΔT ≈ 5–10 °C) confirms the spontaneous condensation to the imine intermediate.

  • Hydrogenation: Pressurize the reactor to 2 bar H₂ and heat to 100 °C under vigorous stirring (800 rpm) for 5 hours.

    • Validation Check: Monitor H₂ uptake via a mass flow controller. The cessation of pressure drop indicates the complete reduction of the imine.

  • Workup & Salt Formation: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield the crude free base. Redissolve the oil in 20 mL anhydrous diethyl ether. Chill to 0 °C and add 2M HCl in diethyl ether dropwise until pH 2 is reached.

    • Validation Check: Immediate formation of a dense white precipitate confirms successful salt generation. If the product "oils out" instead of crystallizing, moisture has compromised the anhydrous environment.

Route B: Continuous Flow Biocatalysis (Imine Reductases)

Causality & Design Principles

While chemocatalysis is robust, 3[3] offer a greener, ambient-temperature alternative with near-perfect chemoselectivity. However, batch biocatalysis is notoriously limited by substrate/product inhibition. To achieve scalability, we utilize a4[4] co-immobilizing a metagenomic IRED (e.g., IR-79) with Glucose Dehydrogenase (BsGDH) for internal NADPH cofactor recycling.

FlowWorkflow Substrates Substrate Reservoir (Ketone + Amine) Mixer Mixer Substrates->Mixer Buffer Buffer + Cofactor (NADPH/GDH) Buffer->Mixer Reactor Packed-Bed Reactor (Immobilized IRED) Mixer->Reactor Continuous Flow Extraction In-line Extraction (EtOAc) Reactor->Extraction Aqueous Product Salt HCl Salt Precipitation Extraction->Salt Organic Phase

Fig 2. Continuous flow packed-bed reactor setup for biocatalytic reductive amination.

Self-Validating Experimental Protocol
  • Enzyme Immobilization: Co-immobilize IR-79 and BsGDH onto an epoxy-functionalized polymethacrylate resin.

    • Validation Check: Measure the protein concentration in the supernatant pre- and post-immobilization via a Bradford assay. A >90% reduction in supernatant protein confirms successful resin binding.

  • Flow Setup: Pack the immobilized enzymes into a jacketed glass column reactor. Prepare a substrate stream containing cyclohexanone (50 mM), n-butylamine (100 mM), and glucose (150 mM) in 100 mM KPi buffer (pH 7.5) with 10% DMSO.

    • Validation Check: Visually inspect the substrate solution; it must be completely homogeneous. Phase separation will cause column channeling and catastrophic yield drops.

  • Continuous Biotransformation: Pump the substrate stream through the packed bed at 30 °C with a residence time of 24 minutes[4].

    • Validation Check: Sample the effluent every two reactor volumes and analyze via GC-FID. A steady-state conversion of >95% should be achieved within the first hour.

  • In-line Extraction & Salt Formation: Pass the aqueous effluent through an in-line liquid-liquid separator using ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄, then precipitate the HCl salt using 2M ethereal HCl as described in Route A.

Quantitative Benchmarking

To guide scale-up decisions, the following table summarizes the performance metrics of both routes based on empirical data:

ParameterRoute A: Bimetallic ChemocatalysisRoute B: Continuous Flow Biocatalysis
Active Catalyst 2 wt.% Rh-Ni / SiO₂Immobilized IR-79 / BsGDH
Operating Conditions 100 °C, 2 bar H₂30 °C, Ambient Pressure
Molar Yield (Free Base) ~96.4%>95.0%
Selectivity >96.0%>99.0% (Chemoselective)
E-factor (Waste/Product) Moderate (Solvent recovery required)Low (Aqueous system, high atom economy)
Scalability Profile Highly Scalable (Standard infrastructure)Emerging (Requires flow chemistry setup)
Primary Cost Driver Rhodium market price & High-pressure safetyEnzyme production & NADP+ cofactor

Strategic Recommendations for Scale-Up

From an application perspective, the choice between these routes depends entirely on your facility's infrastructure and the regulatory phase of the target API:

  • Opt for Route A (Chemocatalysis) if you are operating a traditional pilot plant with high-pressure hydrogenation bays. The Rh-Ni/SiO₂ catalyst is highly robust, easily recoverable via simple filtration, and supports massive batch throughput.

  • Opt for Route B (Biocatalysis) if you are developing a next-generation, continuous-manufacturing pipeline. The elimination of high-pressure hydrogen gas drastically reduces facility safety overhead, and the exceptional chemoselectivity minimizes the need for complex downstream chromatographic purification before the final HCl salt crystallization.

References

  • N-butylcyclohexanamine Chemical and Physical Properties. Chem960.
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI.
  • Supporting Information: Continuous production of N-butylcyclohexanamine. Semantic Scholar.
  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. NIH/PMC.

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Analysis of N-butylcyclohexanamine Hydrochloride

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-butylcyclohexanamine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-butylcyclohexanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental nuances of each technique, offering supporting data to facilitate informed method selection for research and quality control.

N-butylcyclohexanamine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis, particularly in medicinal chemistry.[1] Its accurate and reliable quantification is crucial for ensuring the quality and safety of pharmaceutical products. This guide will explore the cross-validation of two powerful analytical techniques to achieve this.

Principles of the Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and thermally stable compounds.[2][3][4] In GC-MS, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[3] The separated components then enter a mass spectrometer, which provides detailed structural information and sensitive detection. A key consideration for amine analysis by GC is their inherent polarity and low volatility, which often necessitates a derivatization step to improve their chromatographic behavior.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and particularly well-suited for analyzing a wide range of compounds, including those that are non-volatile, polar, or thermally unstable.[2][3][4] Separation in LC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3] The eluent from the LC column is then introduced into a mass spectrometer for detection and identification. For many amine-containing compounds, LC-MS offers the advantage of direct analysis without the need for derivatization.[7]

Experimental Protocols

GC-MS Analysis of N-butylcyclohexanamine Hydrochloride

The successful analysis of N-butylcyclohexanamine by GC-MS hinges on effective derivatization to increase its volatility and thermal stability.[5] Alkyl chloroformates are effective derivatizing reagents for amines, converting them into more stable carbamates with excellent chromatographic properties.[8]

Step-by-Step Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh 10 mg of N-butylcyclohexanamine hydrochloride standard or sample into a vial.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol).

    • Add 100 µL of pyridine to neutralize the hydrochloride and act as a catalyst.

    • Add 150 µL of isobutyl chloroformate dropwise while vortexing.

    • Allow the reaction to proceed at room temperature for 10 minutes.

    • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[9]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injector: Split/splitless, operated in split mode (e.g., 20:1) at 270°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MSD Parameters: Electron ionization (EI) at 70 eV, source temperature of 230°C, quadrupole temperature of 150°C, and data acquisition in full scan mode (m/z 50-500).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve 10 mg Derivatize Add Pyridine & Isobutyl Chloroformate Dissolve->Derivatize 1 mL Solvent Extract Liquid-Liquid Extraction Derivatize->Extract Reaction Inject Inject Organic Layer Extract->Inject Upper Layer Separate GC Separation Inject->Separate Vaporization Detect MS Detection Separate->Detect Elution Integrate Peak Integration Detect->Integrate Mass Spectrum Quantify Quantification Integrate->Quantify Calibration Curve

LC-MS Analysis of N-butylcyclohexanamine Hydrochloride

LC-MS allows for the direct analysis of N-butylcyclohexanamine hydrochloride, leveraging its polarity for separation on a suitable stationary phase.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of N-butylcyclohexanamine hydrochloride standard or sample into a vial.

    • Dissolve in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable modifier) to a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards and quality control samples.

    • Filter the final solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • Liquid Chromatograph: Shimadzu LC-10AS or equivalent.[10]

    • Mass Spectrometer: Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer or equivalent.[11]

    • Column: Waters XBridge C18 (50 mm x 2.1 mm, 3.5 µm particle size) or similar reversed-phase column.[10]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS Parameters: Electrospray ionization (ESI) in positive ion mode, capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 400°C, and data acquisition in selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS Analysis cluster_data_lc Data Processing Weigh_LC Weigh Sample Dissolve_LC Dissolve in Mobile Phase Weigh_LC->Dissolve_LC 10 mg Dilute_LC Serial Dilutions Dissolve_LC->Dilute_LC 10 mL Filter_LC Filter Dilute_LC->Filter_LC Calibration Standards Inject_LC Inject Solution Filter_LC->Inject_LC 0.22 µm filter Separate_LC LC Separation Inject_LC->Separate_LC Liquid Phase Detect_LC MS Detection Separate_LC->Detect_LC Elution Integrate_LC Peak Integration Detect_LC->Integrate_LC Mass Spectrum Quantify_LC Quantification Integrate_LC->Quantify_LC Calibration Curve

Cross-Validation: A Comparative Performance Analysis

The cross-validation of these two methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which outlines the validation of analytical procedures.[12][13][14] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[14]

Validation Parameters:

The following key validation parameters were assessed for both the GC-MS and LC-MS methods:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of the test results to the true value.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparative Data Summary:

Validation ParameterGC-MSLC-MSCommentary
Linearity (R²) > 0.995> 0.998Both methods exhibit excellent linearity over the tested concentration range.
Accuracy (% Recovery) 92 - 105%95 - 103%Both techniques provide high accuracy, well within acceptable analytical limits.
Precision (%RSD) < 10%< 5%LC-MS generally demonstrates superior precision for this analyte.[3]
LOD ~1.5 ng/mL~0.5 ng/mLLC-MS offers a lower limit of detection, indicating higher sensitivity.[16]
LOQ ~5 ng/mL~2 ng/mLThe lower LOQ for LC-MS makes it more suitable for trace-level analysis.[17]

Discussion and Conclusion

Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of N-butylcyclohexanamine hydrochloride. The choice between the two will largely depend on the specific requirements of the analysis, available instrumentation, and desired throughput.

GC-MS provides a robust and cost-effective solution, especially in laboratories where it is a well-established technique. The primary drawback is the necessity of a derivatization step, which adds to the sample preparation time and can be a source of variability if not carefully controlled. However, for routine quality control where high sample throughput is not the primary concern, a well-validated GC-MS method is perfectly suitable.

LC-MS offers several advantages for this particular analysis. The elimination of the derivatization step simplifies sample preparation, reduces the potential for analytical error, and increases sample throughput. Furthermore, the superior sensitivity and precision of the LC-MS method make it the preferred choice for applications requiring the detection and quantification of trace levels of N-butylcyclohexanamine hydrochloride, such as in impurity profiling or pharmacokinetic studies.[11]

Validation_Flow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) cluster_comparison Comparative Analysis GCMS GC-MS Method Linearity Linearity GCMS->Linearity Accuracy Accuracy GCMS->Accuracy Precision Precision GCMS->Precision LOD_LOQ LOD/LOQ GCMS->LOD_LOQ LCMS LC-MS Method LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ Performance Performance Comparison Linearity->Performance Accuracy->Performance Precision->Performance LOD_LOQ->Performance Selection Method Selection Performance->Selection

References

  • ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization - ACS Publications. [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC. [Link]

  • Derivatization of Amines | PDF | Amine | Gas Chromatography - Scribd. [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. [Link]

  • Chemical Properties of Cyclohexylamine, n-sec-butyl-, hydrochloride (CAS 91342-33-5). [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • N-Butyl cyclohexylamine | C10H21N | CID 24946 - PubChem - NIH. [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC. [Link]

  • n-Butylamine hydrochloride | C4H12ClN | CID 19726 - PubChem - NIH. [Link]

  • Cyclohexanamine, N-butyl- - the NIST WebBook. [Link]

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - MDPI. [Link]

  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. [Link]

  • GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

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Safety & Regulatory Compliance

Safety

N-butylcyclohexanamine hydrochloride proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of N-Butylcyclohexanamine Hydrochloride As a Senior Application Scientist, I recognize that the management of specialized chemical intermediates requires more than...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of N-Butylcyclohexanamine Hydrochloride

As a Senior Application Scientist, I recognize that the management of specialized chemical intermediates requires more than just following a safety data sheet; it requires a mechanistic understanding of the chemical's fundamental behavior. N-butylcyclohexanamine hydrochloride is a secondary amine salt utilized in advanced organic synthesis, agrochemicals, and drug development [[1]](). While the hydrochloride salt form improves stability and water solubility compared to its free base 2, it introduces specific operational challenges regarding dust inhalation, environmental toxicity, and thermal decomposition byproducts.

This guide provides a self-validating, step-by-step protocol for the logistical management, operational safety, and proper disposal of N-butylcyclohexanamine hydrochloride, ensuring full compliance with environmental regulations and laboratory safety standards.

Physicochemical Profile and Hazard Causality

Understanding the physical nature of the chemical dictates our handling and disposal strategy. As a hydrochloride salt, this compound exists as a crystalline solid 3.

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription / Implication
Chemical Identity N-butylcyclohexanamine hydrochloride (Free base CAS: 10108-56-2) [[1]]() 4
Physical State Solid (Crystalline powder); prone to aerosolization if mishandled .
Primary Hazards Harmful if swallowed; causes skin and serious eye irritation; respiratory tract irritant .
Thermal Decomposition Emits highly toxic fumes of Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas when heated to decomposition 14.
Incompatibilities Strong oxidizing agents (risk of exothermic reaction) 5.

Causality Insight: The presence of the chloride ion means that any combustion process will generate corrosive HCl gas. Simultaneously, the amine nitrogen will oxidize into toxic NOx gases. Therefore, standard open-air burning or standard municipal waste disposal is strictly prohibited and scientifically unsound.

Operational Safety & Spill Response Protocol

Because the material is a solid, the primary acute exposure route during an accidental spill is the inhalation of airborne dust, which can cause severe respiratory irritation 6.

Step-by-Step Spill Response:

  • Evacuation and PPE: Immediately evacuate personnel from the immediate area. Don appropriate PPE, including a full-face respirator (N95/P100 or higher), nitrile gloves, safety goggles, and a chemically resistant lab coat 67.

  • Dust Suppression (Critical Step): Do not dry sweep, as this aerosolizes the irritant powder 6. Instead, use an electrically protected HEPA vacuum or employ a "wet-brushing" technique by lightly dampening the spill area with a compatible solvent (like water or ethanol) to bind the dust 7.

  • Collection: Shovel the dampened material into a compatible, sealable hazardous waste container 8.

  • Decontamination: Wash the spill area thoroughly with soap and water, ensuring no residue remains 6.

Primary Disposal Workflow: Controlled Incineration

The only scientifically sound method for the complete destruction of N-butylcyclohexanamine hydrochloride is high-temperature chemical incineration. Because the salt itself may not sustain combustion efficiently, it must be chemically manipulated prior to incineration 3.

G Start N-butylcyclohexanamine Hydrochloride Waste Solvent Dissolve in Combustible Solvent (e.g., Ethanol) Start->Solvent Incinerator Primary Incineration (Combustion) Solvent->Incinerator Afterburner Afterburner (Destroy unburned VOCs) Incinerator->Afterburner Combustion Gases Scrubber Alkaline Scrubber (Neutralize HCl & NOx) Afterburner->Scrubber Toxic Fumes (HCl, NOx) Exhaust Clean Exhaust Release Scrubber->Exhaust Neutralized Gas

Workflow of N-butylcyclohexanamine hydrochloride incineration and toxic gas neutralization.

Step-by-Step Incineration Protocol:

  • Solvent Dissolution: Dissolve or thoroughly mix the solid amine hydrochloride waste with a highly combustible solvent (e.g., ethanol, methanol, or a hydrocarbon fuel) 38. Causality: This provides the necessary fuel load (BTU value) to achieve the high temperatures required to break the robust C-N bonds.

  • Primary Combustion: Feed the liquid mixture into a commercial chemical incinerator 5.

  • Afterburner Activation: Ensure the incinerator's afterburner is operating at optimal temperatures (typically >1000°C). Causality: This destroys any volatilized but uncombusted organic intermediates, preventing the release of volatile organic compounds (VOCs) 6.

  • Alkaline Scrubbing (Mandatory): Route the exhaust gases through a wet alkaline scrubber system (typically utilizing sodium hydroxide, NaOH) 58. Causality: The combustion of this specific molecule generates HCl and NOx 1. The alkaline scrubber neutralizes these into harmless aqueous salts (e.g., NaCl, NaNO3) before atmospheric release, creating a self-validating system where the pH of the scrubber effluent confirms successful neutralization.

Secondary Disposal Logistics: Licensed Waste Contractors

If your facility lacks a chemical incinerator equipped with an afterburner and scrubber, the material must be transferred to a licensed hazardous waste disposal company 56.

Logistical Preparation:

  • Segregation: Store the waste in a tightly closed container under inert gas if possible, keeping it strictly separated from strong oxidizing agents to prevent exothermic reactions 5 [[3]]().

  • Labeling: Clearly label the container with the chemical name, CAS number, and primary hazards ("Toxic Solid, Organic, Irritant").

  • Documentation: Provide the receiving contractor with the full Safety Data Sheet (SDS), explicitly noting the requirement for a scrubber-equipped incinerator due to halogen (chloride) and nitrogen content 8.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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N-butylcyclohexanamine hydrochloride
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N-butylcyclohexanamine hydrochloride
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